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  • Product: 8,8-Dimethyl-7-oxononanoic acid
  • CAS: 84451-93-4

Core Science & Biosynthesis

Foundational

The Architectural Lipid Synthon: A Technical Guide to 8,8-Dimethyl-7-oxononanoic Acid

Target Audience: Researchers, Application Scientists, and Drug Delivery Professionals Discipline: Synthetic Organic Chemistry & Lipid Nanoparticle (LNP) Engineering Executive Summary In the rapidly evolving landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Delivery Professionals Discipline: Synthetic Organic Chemistry & Lipid Nanoparticle (LNP) Engineering

Executive Summary

In the rapidly evolving landscape of targeted drug delivery and advanced materials, specialized oxo-fatty acids have emerged as critical architectural building blocks. Among these, 8,8-Dimethyl-7-oxononanoic acid (CAS: 84451-93-4) represents a highly engineered lipid synthon[1]. Characterized by a nine-carbon aliphatic chain, a reactive carboxylic acid terminus, and a sterically shielded ketone at the C7 position, this molecule bridges the gap between traditional fatty acids and highly functionalized conjugation linkers[2].

As a Senior Application Scientist, I frequently utilize this compound when designing lipid nanoparticles (LNPs) or prostanoid precursors. The inclusion of the gem-dimethyl group at the C8 position is not arbitrary; it introduces profound steric hindrance adjacent to the C7 ketone. This specific structural modification prevents premature enzymatic degradation (such as β -oxidation) in vivo and dictates the trajectory of nucleophilic attacks during complex multi-step syntheses.

Physicochemical Profiling & Structural Dynamics

To effectively utilize 8,8-dimethyl-7-oxononanoic acid in synthetic workflows, one must understand its baseline physicochemical parameters. The table below summarizes its core metrics, validated across standard chemical databases[2].

PropertyValueCausality / Relevance in Synthesis
IUPAC Name 8,8-Dimethyl-7-oxononanoic acidStandard nomenclature for regulatory filing.
CAS Number 84451-93-4Primary identifier for procurement and safety[1].
Molecular Formula C11H20O3Dictates mass-balance calculations (MW: 200.275 g/mol )[2].
Synonyms 8,8-dimethyl-7-oxo-pelargonic acidOften found in legacy literature regarding pelargonic acid derivatives.
Structural Motif gem-Dimethyl ketone + CarboxylThe tert-butyl-like tail provides lipophilicity, while the carboxyl allows for aqueous solubility at high pH or facile amide coupling.
The Causality of Steric Shielding

The C7 carbonyl is flanked by a highly bulky tert-butyl group (the 8,8-dimethyl terminus). In standard oxo-fatty acids (like 7-oxononanoic acid), the ketone is highly susceptible to enolization and off-target aldol condensations. By introducing the 8,8-dimethyl moiety, we eliminate the α -protons on the C8 side, forcing any enolization to occur exclusively toward the C6 position. This regiocontrol is a massive advantage when synthesizing complex, asymmetric lipid conjugates or biotin vitamers[3].

Synthetic Workflows & Methodologies

Synthesizing 8,8-dimethyl-7-oxononanoic acid requires a strategic approach to carbon-carbon bond formation. The most robust method involves the coupling of a protected halocarboxylic acid with a sterically bulky acyl chloride.

Protocol 1: Copper-Mediated Organometallic Coupling

This protocol is designed as a self-validating system. By protecting the carboxylic acid, we prevent the Grignard reagent from quenching itself, ensuring high yields of the target ketone.

Reagents: 7-Bromoheptanoic acid tert-butyl ester, Magnesium turnings, Pivaloyl chloride (source of the 8,8-dimethyl group), Copper(I) iodide (CuI), anhydrous THF, Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

  • Grignard Formation: Suspend magnesium turnings (1.1 eq) in anhydrous THF under an argon atmosphere. Slowly add 7-bromoheptanoic acid tert-butyl ester (1.0 eq).

    • Causality: Argon prevents atmospheric moisture from protonating the highly basic Grignard intermediate.

  • Transmetalation & Coupling: Cool the reaction mixture to -78°C. Add catalytic CuI (0.05 eq) followed by the dropwise addition of pivaloyl chloride (1.05 eq).

    • Causality: CuI facilitates the transmetalation of the alkylmagnesium bromide to an organocopper intermediate. This softens the nucleophile, favoring direct substitution at the acyl chloride over unwanted side reactions.

  • Quenching: Allow the reaction to warm to 0°C over 2 hours. Quench slowly with saturated aqueous NH4​Cl .

    • Validation Check: Perform TLC (Hexanes/EtOAc). The disappearance of the acyl chloride and the emergence of a new, less polar UV-inactive spot (stainable with PMA) confirms the formation of the protected ketone.

  • Deprotection: Isolate the organic layer, concentrate, and dissolve the crude intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 3 hours.

    • Causality: TFA selectively cleaves the tert-butyl ester without reducing or altering the C7 ketone, yielding the free 8,8-dimethyl-7-oxononanoic acid.

  • Purification: Remove volatiles in vacuo and purify via silica gel chromatography or recrystallization.

Synthesis A Pivaloyl Chloride (8,8-dimethyl source) B Cu-Mediated Coupling (Transmetalation) A->B D Protected Ketone Intermediate B->D C-C Bond Formation C 7-Bromoheptanoic Acid (Protected) C->B E TFA Deprotection D->E Ester Cleavage F 8,8-Dimethyl-7-oxononanoic acid (Target Synthon) E->F Isolation

Caption: Retrosynthetic workflow for 8,8-dimethyl-7-oxononanoic acid.

Applications in Drug Development: Amide Conjugation

In drug delivery, oxo-fatty acids are heavily utilized as lipid synthons to increase the lipophilicity of hydrophilic active pharmaceutical ingredients (APIs) or to anchor targeting peptides to LNPs[4]. The terminal carboxylic acid of 8,8-dimethyl-7-oxononanoic acid is primed for derivatization with amine-containing molecules using standard peptide coupling reagents like EDC or HATU[4].

Protocol 2: HATU-Mediated Amide Conjugation

This protocol ensures the stable attachment of the lipid tail to a primary amine payload.

Step-by-Step Methodology:

  • Activation: Dissolve 8,8-dimethyl-7-oxononanoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

    • Validation Check: Analyze an aliquot via LC-MS. The formation of the active O-7-azabenzotriazol-1-yl ester intermediate will appear as a distinct mass shift. Do not proceed until activation is confirmed.

  • Conjugation: Add the amine-containing payload (e.g., a fluorescent dye or peptide API) (0.9 eq) to the activated mixture. Stir for 2-4 hours.

    • Causality: Using a slight deficit of the amine payload ensures complete consumption of the highly valuable API, making purification of the final conjugate easier.

  • Purification: Quench with water, extract with ethyl acetate, and purify the resulting lipid-conjugate via preparative reverse-phase HPLC.

Conjugation A 8,8-Dimethyl-7-oxononanoic acid B HATU / DIPEA Activation A->B Carboxyl Activation C Active Ester Intermediate B->C E Stable Lipid-Amide Conjugate C->E Nucleophilic Addition D Amine Payload (API/Peptide) D->E Payload Integration

Caption: HATU-mediated conjugation pathway for lipid synthons.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized or conjugated 8,8-dimethyl-7-oxononanoic acid, rigorous analytical validation is required:

  • LC-MS (ESI-): Look for the [M−H]− ion at m/z 199.2. The lack of fragmentation at the C7-C8 bond (due to the stabilization of the tert-butyl group) is a hallmark of this specific molecule.

  • 1H NMR ( CDCl3​ ): The gem-dimethyl signature will appear as a massive, sharp singlet integrating to 9 protons around δ 1.1 ppm. The methylene protons adjacent to the carbonyl (C6) will appear as a triplet around δ 2.4 ppm.

By adhering to these protocols and understanding the mechanistic causality behind the 8,8-dimethyl substitution, researchers can leverage this unique oxo-fatty acid to construct highly stable, targeted lipid-based therapeutics.

References

  • NextSDS. "8,8-DIMETHYL-7-OXONONANOIC ACID — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • MOLBASE. "C11H20O3 - Molecular Formula." MOLBASE Chemical Directory. Available at:[Link]

Sources

Exploratory

Physicochemical characteristics of 8,8-Dimethyl-7-oxononanoic acid

An In-Depth Technical Guide to the Physicochemical Characteristics and Applications of 8,8-Dimethyl-7-oxononanoic Acid Executive Summary In the landscape of advanced lipidomics and rational drug design, medium-chain oxo-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Characteristics and Applications of 8,8-Dimethyl-7-oxononanoic Acid

Executive Summary

In the landscape of advanced lipidomics and rational drug design, medium-chain oxo-fatty acids serve as critical signaling molecules, enzyme inhibitors, and bioconjugation handles. Among these, 8,8-Dimethyl-7-oxononanoic acid (CAS: 84451-93-4) stands out due to its unique structural architecture. By terminating a nonanoic acid backbone with a sterically hindered tert-butyl ketone, this compound effectively neutralizes the primary metabolic liabilities of native fatty acids.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical, bench-level applications. This guide details the structural causality of 8,8-Dimethyl-7-oxononanoic acid, its metabolic advantages, and provides self-validating protocols for its use in modern drug development.

Physicochemical Profiling & Structural Causality

The utility of 8,8-Dimethyl-7-oxononanoic acid (8,8-DMOA) is intrinsically linked to its molecular topology. The molecule consists of three functional domains:

  • The Carboxylic Acid Headgroup (C1): Provides aqueous solubility at physiological pH and serves as a reactive handle for esterification or amidation.

  • The Aliphatic Linker (C2–C6): Confers lipophilicity, allowing the molecule to intercalate into lipid bilayers or occupy hydrophobic binding pockets in target proteins.

  • The tert-Butyl Ketone Terminus (C7–C9): The 8,8-dimethyl substitution on the 9-carbon chain effectively creates a tert-butyl group adjacent to the C7 ketone. This massive steric bulk is a classic bioisosteric modification designed to shield the ketone from ketoreductases and completely block terminal oxidation.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics of 8,8-DMOA, synthesized from authoritative chemical databases [1][3].

PropertyValueCausality / Impact on R&D
Chemical Name 8,8-Dimethyl-7-oxononanoic acidStandard IUPAC nomenclature.
CAS Registry Number 84451-93-4Primary identifier for procurement and regulatory tracking [4].
Molecular Formula C₁₁H₂₀O₃Indicates a fully saturated backbone with two oxygenated functional groups.
Molecular Weight 200.27 g/mol Low molecular weight ensures high ligand efficiency in small-molecule drug design [1].
LogP (Predicted) ~2.2 - 2.5Optimal amphiphilicity; capable of crossing cell membranes while maintaining aqueous solubility.
Topological Polar Surface Area 54.37 ŲFavorable for membrane permeability; well within the Lipinski Rule of 5 limits (< 140 Ų).
H-Bond Donors / Acceptors 1 / 3The C7 ketone acts as a critical H-bond acceptor for target receptor docking.

Mechanistic Insights: Overcoming Metabolic Liabilities

Native medium-chain fatty acids (like nonanoic acid) suffer from extremely short in vivo half-lives due to Cytochrome P450 (CYP450)-mediated ω -oxidation and ω -1 oxidation, which rapidly convert them into dicarboxylic acids for renal clearance or β -oxidation.

By utilizing 8,8-DMOA, researchers deploy a "steric shield." The terminal tert-butyl group lacks the abstractable protons required by CYP450 enzymes to initiate ω -oxidation. Consequently, 8,8-DMOA maintains the signaling properties of an oxo-fatty acid while exhibiting a dramatically prolonged pharmacokinetic half-life.

MetabolicPathway NativeLipid Native Fatty Acid (e.g., Nonanoic Acid) OmegaOx Cytochrome P450 (ω-Oxidation) NativeLipid->OmegaOx Degradation Dicarboxylic Acid (Rapid Clearance) OmegaOx->Degradation Rapid Degradation DMOA 8,8-Dimethyl-7-oxononanoic acid (tert-butyl blocked) StericBlock Steric Hindrance at C8/C9 DMOA->StericBlock StericBlock->OmegaOx Inhibits/Evades Stable Metabolic Stability (Prolonged Half-life) StericBlock->Stable Blocked ω-oxidation

Fig 1: Steric hindrance by 8,8-DMOA blocks CYP450-mediated ω-oxidation, increasing stability.

Experimental Workflows & Self-Validating Protocols

To maximize the utility of 8,8-DMOA, protocols must be executed with strict attention to chemical causality. Below are two field-proven methodologies for utilizing this compound in drug development.

Protocol 1: Bioconjugation via NHS-Ester Activation

Objective: To covalently attach 8,8-DMOA to therapeutic peptides or proteins, thereby conferring lipophilicity and extending the biologic's half-life via albumin binding.

Causality & Logic: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to an unstable O-acylisourea intermediate. NHS (N-Hydroxysuccinimide) is added to convert this into a semi-stable, amine-reactive NHS ester. Anhydrous conditions are mandatory during activation because water rapidly hydrolyzes the O-acylisourea intermediate back to the starting acid, destroying the yield.

Step-by-Step Workflow:

  • Activation: Dissolve 10 mg of 8,8-DMOA (1 eq) in 500 µL of strictly anhydrous DMF. Add EDC-HCl (1.2 eq) and NHS (1.5 eq).

  • Incubation: Stir the reaction continuously at room temperature for 2 hours under nitrogen gas.

  • Internal Validation Step: Before proceeding, analyze a 1 µL aliquot via LC-MS. Self-Validation: You must observe the disappearance of the 200.27 m/z peak and the appearance of the NHS-ester peak (~297.3 m/z). Do not proceed if the free acid remains dominant.

  • Conjugation: Add the validated 8,8-DMOA-NHS ester dropwise to the target protein solution (1-5 mg/mL) buffered in 0.1 M Sodium Bicarbonate or PBS (pH 8.0). Note: The pH must be ~8.0 to ensure the ϵ -amino groups of lysine residues are deprotonated and nucleophilic.

  • Purification: After 2 hours of conjugation at room temperature, quench with 50 mM Tris (to consume unreacted NHS ester) and purify the lipidated protein using a PD-10 desalting column.

Bioconjugation Step1 8,8-DMOA (Carboxylic Acid) Step2 EDC/NHS Activation (Anhydrous DMF) Step1->Step2 Step3 8,8-DMOA-NHS Ester (Reactive Intermediate) Step2->Step3 2 Hrs, RT Step5 Lipidated Protein (Stable Amide Bond) Step3->Step5 Step4 Target Protein (Primary Amines, pH 8.0) Step4->Step5 Nucleophilic Attack

Fig 2: Zero-length crosslinking workflow for the lipidation of target proteins using 8,8-DMOA.

Protocol 2: In Vitro Microsomal Stability Assay

Objective: To empirically validate the resistance of 8,8-DMOA to hepatic ω -oxidation compared to native nonanoic acid.

Causality & Logic: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. The reaction requires NADPH as an electron donor to initiate the catalytic cycle. Quenching the reaction with ice-cold acetonitrile instantly denatures the enzymes, locking the metabolic profile at precise time points for accurate LC-MS/MS quantification.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of 8,8-DMOA (and a separate nonanoic acid control) in 0.1 M Potassium Phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add the NADPH regenerating system (1 mM final concentration) to initiate metabolism.

  • Time-Course Sampling: At t=0,15,30, and 60 minutes, extract a 50 µL aliquot.

  • Quenching (Validation Check): Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation: The immediate formation of a cloudy precipitate confirms successful protein denaturation and reaction cessation.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Extract the supernatant and analyze the remaining parent compound via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

8,8-Dimethyl-7-oxononanoic acid is far more than a simple lipid analog; it is a highly engineered biochemical tool. By leveraging its unique physicochemical properties—specifically the steric shielding of its terminal carbon—researchers can bypass the traditional metabolic bottlenecks associated with medium-chain fatty acids. Whether utilized as a stable signaling analog in cellular assays or as a lipidation agent to enhance biologic half-lives, 8,8-DMOA represents a critical asset in the modern drug development toolkit.

References

  • MOLBASE. "C11H20O3 - Molecular Formula - 8,8-DIMETHYL-7-OXONONANOIC ACID." Retrieved from:[Link]

Foundational

An In-depth Technical Guide to the Solubility and Stability of 8,8-Dimethyl-7-oxononanoic Acid

Abstract This technical guide provides a comprehensive framework for the characterization of the solubility and chemical stability of 8,8-Dimethyl-7-oxononanoic acid. This document is intended for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and chemical stability of 8,8-Dimethyl-7-oxononanoic acid. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this keto-acid intermediate. Given the limited publicly available data on this specific molecule, this guide focuses on establishing robust, field-proven methodologies for determining its solubility profile and degradation pathways. The protocols herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data critical for applications in synthesis, formulation, and quality control.

Introduction: The Scientific Imperative

8,8-Dimethyl-7-oxononanoic acid is a functionalized carboxylic acid of interest as a potential building block in the synthesis of more complex molecules. Its bifunctional nature, incorporating both a ketone and a carboxylic acid, makes it a versatile intermediate.[1][2] The utility of any chemical entity in a research or development pipeline is fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability.

  • Solubility dictates the choice of reaction solvents, purification methods, and, in a pharmaceutical context, is a key determinant of bioavailability and the feasibility of formulation.[3][4] Poor solubility can create significant hurdles, from unreliable results in biological assays to challenges in creating viable dosing solutions.[5][6]

  • Stability defines the compound's shelf-life, storage requirements, and degradation profile. An unstable molecule can lead to loss of potency, the formation of potentially toxic impurities, and a lack of reproducibility in experimental outcomes.[2][7]

This guide, therefore, provides the experimental foundation for a thorough investigation of 8,8-Dimethyl-7-oxononanoic acid, enabling researchers to proceed with a clear understanding of its behavior.

Solubility Characterization

The solubility of 8,8-Dimethyl-7-oxononanoic acid is influenced by its molecular structure: a nine-carbon aliphatic chain, a polar carboxylic acid group, and a ketone. The carboxylic acid moiety is ionizable, suggesting that solubility will be highly dependent on the pH of aqueous media.[8] We will explore two primary types of solubility: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (typically in DMSO), begins to precipitate in an aqueous buffer. It is a high-throughput method often used in early discovery to flag potential issues.[3][9]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where an excess of the solid material has been allowed to equilibrate with a solvent over an extended period. This is the gold standard for solubility determination.[4][10]

Predicted Solubility Profile

Based on its structure ("like dissolves like"), we can predict the following general trends:

  • High solubility in polar organic solvents like methanol, ethanol, DMSO, and acetone.

  • Moderate to low solubility in less polar solvents like ethyl acetate and dichloromethane.

  • Poor solubility in non-polar solvents like hexane and toluene.

  • pH-dependent solubility in aqueous media. At low pH, the carboxylic acid will be protonated and less soluble. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form a more soluble carboxylate salt.[11][12]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol details the definitive shake-flask method to determine the equilibrium solubility of 8,8-Dimethyl-7-oxononanoic acid in various solvents.[1]

Rationale: The shake-flask method is considered the most reliable for determining thermodynamic solubility because it ensures that the system reaches true equilibrium between the dissolved and undissolved compound.[4] Using a stability-indicating HPLC method for quantification ensures that the measurement is not skewed by any potential degradation during the experiment.

Methodology:

  • Preparation: Add an excess amount of solid 8,8-Dimethyl-7-oxononanoic acid to a series of vials (e.g., 2-5 mg per 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.[1]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to the respective vials. Test solvents should include:

    • Purified Water

    • pH 2.0 HCl Buffer

    • pH 7.4 Phosphate Buffered Saline (PBS)

    • pH 9.0 Borate Buffer

    • Methanol

    • Ethanol

    • Acetonitrile

    • Ethyl Acetate

    • Hexane

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours. A 24-hour time point is standard, but a second, later time point (e.g., 48 hours) can confirm that equilibrium has been reached.[5]

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Filtration/Centrifugation: Carefully withdraw a sample from the supernatant. To remove any remaining undissolved particles, either centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes) or filter it through a 0.45 µm syringe filter compatible with the solvent. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of calibration standards of 8,8-Dimethyl-7-oxononanoic acid of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute the filtered supernatant with the same solvent used for the calibration standards.

    • Analyze the standards and the diluted sample by a validated analytical method, such as HPLC-UV, to determine the concentration.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor. For aqueous buffers, measure the final pH of the saturated solution.[1]

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

Solvent/Buffer SystemFinal pH (Aqueous Only)Equilibration Time (h)Solubility (µg/mL)Solubility (mM)
Purified WaterRecord final pH24
0.01 M HCl (pH 2.0)Record final pH24
PBS (pH 7.4)Record final pH24
0.01 M Borate (pH 9.0)Record final pH24
MethanolN/A24
EthanolN/A24
AcetonitrileN/A24
Ethyl AcetateN/A24
HexaneN/A24
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sample Processing cluster_analysis Analysis A Weigh excess solid (2-5 mg) B Add 1 mL of test solvent A->B C Shake/Rotate (24-48h at 25°C) B->C D Settle solids C->D E Filter/Centrifuge supernatant D->E F Dilute sample E->F H Analyze by HPLC-UV F->H G Prepare calibration standards G->H I Calculate Concentration H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability Assessment

A forced degradation (or stress testing) study is the cornerstone of understanding a molecule's intrinsic stability.[2][13] By subjecting 8,8-Dimethyl-7-oxononanoic acid to conditions more severe than those it would encounter during routine handling and storage, we can rapidly identify potential degradation pathways and products.[14] This information is vital for developing a stability-indicating analytical method, which is a prerequisite for any reliable quantitative analysis.[7][15]

The study will investigate five key degradation mechanisms as recommended by the International Council for Harmonisation (ICH) guidelines.[14]

  • Acid Hydrolysis

  • Base Hydrolysis

  • Oxidation

  • Thermal Degradation

  • Photodegradation

Experimental Protocol: Forced Degradation Study

Rationale: The goal is to achieve a target degradation of 5-20%.[14] This range is sufficient to detect and identify degradation products without leading to secondary degradation, which might not be relevant under normal storage conditions.[16] A control sample, protected from stress, is analyzed alongside the stressed samples to provide a baseline.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 8,8-Dimethyl-7-oxononanoic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[2]

    • Base Hydrolysis: Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature (25°C). Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. Note: Keto-acids can be sensitive to base, so milder conditions are chosen initially.[2]

    • Oxidative Degradation: Mix equal parts of the stock solution with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Incubate at room temperature (25°C) for 24 hours.[2] Causality: The ketone functionality is generally resistant to oxidation, but the aliphatic chain could be susceptible. Aldehydes, if present as impurities, would be readily oxidized to carboxylic acids.[17][18]

    • Thermal Degradation:

      • Solid State: Place a few milligrams of solid compound in a vial and heat in an oven at 80°C for 48 hours.[2]

      • Solution State: Incubate a vial of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation (as per ICH Q1B): [19][20]

      • Expose both the solid compound and the stock solution in chemically inert, transparent containers to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[21]

      • A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample to assess the contribution of thermal degradation.[20]

  • Sample Analysis:

    • Analyze all stressed samples, the unstressed control, and a blank (containing only the stress reagents) using a stability-indicating HPLC-UV/PDA method.

    • The method must be able to separate the parent peak of 8,8-Dimethyl-7-oxononanoic acid from all degradation products, impurities, and solvent peaks.

    • Peak purity analysis using a PDA detector should be performed on the parent peak in all chromatograms to ensure no degradants are co-eluting.[7]

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the compound's stability profile.

Stress ConditionParametersDuration (h)% Assay of Parent% DegradationNo. of DegradantsObservations (e.g., new peak RRTs)
Unstressed Control25°C2400No change
Acid Hydrolysis0.1 M HCl, 60°C24
Base Hydrolysis0.1 M NaOH, 25°C24
Oxidation3% H₂O₂, 25°C24
Thermal (Solid)80°C48
Thermal (Solution)80°C48
Photolytic (Solid)ICH Q1BN/A
Photolytic (Solution)ICH Q1BN/A

% Degradation is calculated as 100% - % Assay of Parent. The assay of the parent is determined by comparing its peak area in the stressed sample to that in the unstressed control.

Visualization: Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Prepare Unstressed Control A->B C Acid Hydrolysis (0.1M HCl, 60°C) A->C D Base Hydrolysis (0.1M NaOH, 25°C) A->D E Oxidation (3% H2O2, 25°C) A->E F Thermal (Solid & Solution, 80°C) A->F G Photolytic (ICH Q1B) A->G H Analyze all samples by Stability-Indicating HPLC B->H C->H D->H E->H F->H G->H I Assess Peak Purity H->I J Calculate % Degradation and Mass Balance I->J

Caption: Workflow for a Forced Degradation Study.

Conclusion and Forward-Looking Strategy

This guide provides a robust, scientifically-grounded framework for determining the essential solubility and stability characteristics of 8,8-Dimethyl-7-oxononanoic acid. By adhering to these detailed protocols, researchers can generate high-quality, reliable data. This information is fundamental for making informed decisions regarding the handling, storage, and application of this molecule in any research or development program. The successful execution of these studies will enable the confident progression of projects that utilize 8,8-Dimethyl-7-oxononanoic acid as a key synthetic intermediate.

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, European Medicines Agency, 1996. [Link]

  • Domainex, Turbidimetric (Kinetic) Solubility Assay. [Link]

  • European Medicines Agency, Q1B Photostability Testing of New Active Substances and Medicinal Products, 1998. [Link]

  • Q-Lab, Understanding ICH Photostability Testing. [Link]

  • AxisPharm, Kinetic Solubility Assays Protocol. [Link]

  • European Medicines Agency, ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline, 1998. [Link]

  • ECA Academy, FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • BioDuro, ADME Solubility Assay. [Link]

  • PubMed, In vitro solubility assays in drug discovery, 2008. [Link]

  • Evotec, Thermodynamic Solubility Assay. [Link]

  • University of Al-maarif, EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Domainex, Thermodynamic Solubility Assay. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Gas Chromatography Methods for Fatty Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to Robust Fatty Acid Profiling This document provides a detailed guide to the analysis of fatty acid derivatives by g...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Robust Fatty Acid Profiling

This document provides a detailed guide to the analysis of fatty acid derivatives by gas chromatography (GC). It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop and implement robust and reliable methods for fatty acid profiling. The content moves beyond a simple recitation of steps to explain the underlying principles and critical decision points in method development, ensuring a deeper understanding and fostering scientific integrity.

The Imperative of Derivatization in Fatty Acid GC Analysis

Direct analysis of free fatty acids (FFAs) by gas chromatography presents significant challenges. Their inherent polarity, due to the carboxylic acid group, leads to strong interactions with the stationary phases of GC columns, resulting in poor peak shape, tailing, and inaccurate quantification.[1][2] Furthermore, their low volatility makes it difficult to achieve the necessary transition into the gas phase for chromatographic separation.[1][3] To overcome these limitations, a derivatization step is essential.[1][4] This process converts the polar carboxyl group into a less polar and more volatile ester, most commonly a fatty acid methyl ester (FAME).[1][2] This transformation is crucial for achieving the sharp, symmetrical peaks necessary for accurate and reproducible quantification.[1][4]

The overall workflow for fatty acid analysis by GC is a multi-step process that begins with lipid extraction from the sample matrix, followed by derivatization, and culminating in GC separation and detection.[1][5]

Fatty Acid Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Interpretation Sample Biological or Pharmaceutical Sample Extraction Lipid Extraction Sample->Extraction Derivatization Conversion to Volatile Derivatives (e.g., FAMEs) Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC Detector Detection (FID or MS) GC->Detector Data Peak Identification & Quantification Detector->Data

Caption: General workflow for fatty acid analysis by GC.

Derivatization Protocols: A Practical Guide

The choice of derivatization method is critical and depends on the nature of the sample and the specific fatty acids of interest.[1][4] The most common methods involve esterification to form FAMEs.[4][6]

Protocol 1: Acid-Catalyzed Esterification/Transesterification using Boron Trifluoride (BF3)-Methanol

This is a widely used and robust method for preparing FAMEs from both free fatty acids and esterified fatty acids in complex lipids.[4][5] The BF3 acts as a Lewis acid catalyst.

Materials:

  • Dried lipid extract

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heater block or water bath

  • Vortex mixer

  • Glass centrifuge tubes with screw caps

  • GC vials

Procedure:

  • To the dried lipid extract in a screw-cap glass tube, add 2 mL of 14% BF3 in methanol.[5]

  • Tightly cap the tube and heat at 100°C for 30 minutes.[5] For samples containing only free fatty acids, a shorter heating time of 5-10 minutes at 60°C may be sufficient.[2]

  • Cool the tube to room temperature.[5]

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[5] The salt solution helps to break any emulsions and facilitate phase separation.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[5]

  • Centrifuge briefly to ensure complete separation of the layers.[5]

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]

  • The sample is now ready for GC analysis.

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This method is rapid and performed under mild conditions, making it suitable for the transesterification of triglycerides when free fatty acids are not of interest.[4][7]

Materials:

  • Oil or fat sample

  • Hexane

  • 2N Potassium hydroxide (KOH) in methanol

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Dissolve approximately 100 mg of the oil or fat sample in 10 mL of hexane in a centrifuge tube.[7][8]

  • Add 100-200 µL of 2N methanolic KOH.[7][8]

  • Vortex vigorously for 60 seconds.[7]

  • Centrifuge for 5 minutes at 2000 rpm to separate the layers.[7]

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[7]

Alternative Derivatization: Silylation

Silylation is an alternative method that converts fatty acids into their trimethylsilyl (TMS) esters. This is particularly useful for GC-Mass Spectrometry (GC-MS) analysis.[1][4]

Materials:

  • Dried fatty acid sample

  • Aprotic solvent (e.g., pyridine, acetonitrile)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Reaction vials with screw caps

  • Heater block

Procedure:

  • Place the dried sample in a reaction vial.

  • Add 100 µL of the aprotic solvent and 100 µL of the silylating agent (e.g., BSTFA + 1% TMCS).

  • Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Gas Chromatography Analysis: Instrumental Parameters and Column Selection

The success of fatty acid analysis by GC is highly dependent on the selection of the appropriate GC column and the optimization of instrumental parameters.[8][9]

The Critical Role of the GC Column

The stationary phase of the GC column is the most critical factor determining the separation of FAMEs.[8] For most FAME analyses, highly polar columns are preferred due to their ability to separate compounds based on their degree of unsaturation and the position and geometry (cis/trans) of double bonds.[8][10]

Stationary Phase Type Common Column Names Primary Strengths Limitations Key Applications
Highly Polar Cyanopropyl HP-88, CP-Sil 88, SP-2560, TRACE TR-FAMEExcellent separation of cis/trans isomers.[8][10] High resolution for complex FAME mixtures.[8]Longer analysis times may be required.[8]Detailed analysis of edible oils, dairy fats, and marine oils where trans fatty acid content is critical.[8]
Polyethylene Glycol (PEG) DB-WAX, HP-INNOWax, OmegawaxGood general-purpose column for FAME analysis.[9][11] Faster analysis times compared to highly polar cyanopropyl columns.Does not separate cis/trans isomers effectively.[10]Routine analysis of less complex fatty acid profiles.[10]
Low to Mid-Polarity DB-23, BPX70Good for separating complex FAME mixtures and some cis/trans isomers.[10][12]May not provide baseline resolution for all cis/trans isomers.[10]Analysis of a wide range of FAMEs, including those with higher molecular weights.[10]
Non-Polar HP-5MS, VF-5msGenerally not recommended for complex FAME separations due to co-elution.[7][13]Poor separation of unsaturated fatty acids.Primarily used for GC-MS applications where mass spectral data can aid in identification.[12][13]
Optimizing GC Instrumental Conditions

The following table provides typical GC-FID conditions for FAME analysis. These parameters should be considered a starting point and may require optimization for specific applications.[5][10]

Parameter Typical Setting Rationale and Considerations
Injection Port Temperature 250 °CA temperature of 250 °C is a good starting point for a wide range of FAMEs.[14] For higher molecular weight FAMEs, a higher temperature (e.g., 275-300 °C) may be necessary to ensure complete vaporization.[14][15] However, excessively high temperatures can lead to the degradation of thermally labile compounds.[14]
Split Ratio 20:1 to 100:1A split injection is typically used to prevent column overload and ensure sharp peaks.[7][16] The split ratio should be optimized based on the sample concentration.
Carrier Gas Helium or HydrogenHelium is a common carrier gas.[17] Hydrogen can provide faster analysis times and better peak resolution.[18]
Column Flow Rate 1 mL/minA constant flow rate of 1 mL/min is a good starting point for most capillary columns.[17]
Oven Temperature Program Initial temp 100°C, hold for 4 min, ramp to 240°C at 3°C/min, hold for 15 min.[5]A temperature program is essential for separating a wide range of FAMEs with different boiling points.[19][20] The initial temperature and hold time allow for the elution of volatile components, while the temperature ramp separates the FAMEs based on their carbon number and degree of unsaturation.[19][20]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a robust and widely used detector for FAME quantification, providing a linear response over a wide concentration range.[4][21] MS provides structural information, which is invaluable for the identification of unknown fatty acids and for confirming the identity of known FAMEs.[6][13]
Detector Temperature 280 °CThe detector temperature should be higher than the final oven temperature to prevent condensation of the analytes.[10]

Method Validation and Quality Control: Ensuring Trustworthy Results

A robust analytical method requires thorough validation to ensure its accuracy, precision, and reliability.[22][23] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analytes of interest in the presence of other components in the sample matrix.[11][23]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.[11][22] This is typically assessed by analyzing a series of standards at different concentrations and evaluating the coefficient of determination (R²) of the resulting calibration curve, which should be >0.99.[22]

  • Accuracy: The closeness of the measured value to the true value.[16][22] This is often determined by analyzing a certified reference material (CRM) or by performing recovery studies with spiked samples.[16][22]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16][22] It is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[24]

Regular analysis of quality control (QC) samples and participation in proficiency testing schemes are also essential for monitoring the ongoing performance of the method.

Troubleshooting Common Issues in Fatty Acid GC Analysis

Even with a well-developed method, problems can arise. A systematic approach to troubleshooting is key to identifying and resolving issues efficiently.[25][26]

Symptom Potential Cause(s) Troubleshooting Steps
Peak Tailing - Active sites in the injector liner or on the column.[27]- Improper column installation.[27]- Use a deactivated inlet liner.- Ensure the column is properly cut and installed.[27]- Condition the column according to the manufacturer's instructions.
Peak Fronting - Column overload.[25]- Injection port temperature too low.[25]- Reduce the injection volume or increase the split ratio.[25]- Increase the injection port temperature.[25]
Ghost Peaks - Contamination in the syringe, injector, or carrier gas.- Rinse the syringe with a clean solvent.- Bake out the injector and column.- Ensure high-purity carrier gas and use gas purifiers.
Baseline Drift - Column bleed.[25]- Detector contamination.[25]- Condition the column.- If bleed is excessive, the column may need to be replaced.[28]- Clean the detector according to the manufacturer's instructions.[25]
Noisy Baseline - Contaminated carrier gas or detector gases.[25][26]- Leaks in the system.[29]- Check gas purifiers and replace if necessary.[26]- Perform a leak check of the system.[29]

Conclusion

The gas chromatographic analysis of fatty acid derivatives is a powerful and widely used technique in research, clinical diagnostics, and industrial quality control.[6][21][30] By understanding the fundamental principles of derivatization, column selection, and method validation, and by adopting a systematic approach to troubleshooting, researchers can ensure the generation of high-quality, reliable data for their fatty acid profiling needs.

References

  • ResolveMass Laboratories Inc. (2025, December 29). GC-MS Analysis of Fatty Acids: The Ultimate Guide to Accurate Lipid Profiling. Retrieved from [Link]

  • Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Kim, J. H., et al. (2015). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Chemistry, 2015, 1–8.
  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • iGEM. (n.d.). Protocol for Fatty Acid Analysis (Gas Chromatography-Flame Ionization Detector (GC-FID)). Retrieved from [Link]

  • Zhang, J. (2019, January 31). Fatty Acid Methyl Esters (FAMEs) Analysis on an Agilent 8890 GC and Its Application to Real Samples. Agilent Technologies, Inc.
  • Mtoz Biolabs. (n.d.). Which Column Is Best for Fatty Acid Analysis by GC? Retrieved from [Link]

  • Carrapiso, A. I., & García, C. (2005). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. Journal of Agricultural and Food Chemistry, 53(14), 5477–5483.
  • Agilent. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]

  • Christie, W. W. (2007). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Journal of the American Oil Chemists' Society, 84(3), 221-228.
  • AOCS. (2019, July 23). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? Retrieved from [Link]

  • Hankin, J. A., & Murphy, R. C. (2008). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 432, 227–243.
  • Akin, G., Arslan, F. N., & Karuk, E. (2025). 2.5. Determination of fatty acid composition by Gas chromatography flame ionization detection (GC-FID). Bio-protocol, 15(1), e4589.
  • Kim, H. Y., et al. (2022). Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. Food science & nutrition, 11(1), 469–478.
  • Eglinton, T. I., et al. (2021). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Organic Geochemistry, 156, 104237.
  • Dodds, E. D., et al. (2007, October 15). Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography. Retrieved from [Link]

  • da Silva, A. S., et al. (2023). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. Journal of the Brazilian Chemical Society, 34(1), 108-117.
  • da Costa, D. P., et al. (2018). Validation of Two Methods for Fatty Acids Analysis in Eggs. Food Analytical Methods, 11(7), 1957–1964.
  • Rahman, M. M., et al. (2021). GC-FID Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID). Foods, 10(11), 2636.
  • Nchinda, V. P., et al. (2016). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. American Journal of Food and Nutrition, 4(5), 117-123.
  • Phenomenex. (2014). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • ASTM International. (1990). Standard Test Method for Fatty Acid Composition by Gas-Liquid Chromatography of Methyl Esters (ASTM D1983-90).
  • Phenomenex. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 27). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]

  • AAFCO. (n.d.). AAFCO Update on AOCS Fatty Acid Composition Methods. Retrieved from [Link]

  • Restek. (2020, May 13). Optimizing Splitless Injections: Inlet Temperature. Retrieved from [Link]

  • ASTM International. (1995). Standard Test Method for Fatty Acid Composition by Gas-Liquid Chromatography of Methyl Esters (ASTM D1983-90(1995)e1).
  • Scribd. (n.d.). ASTM D1983 90 1995 E1. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of GC-MS/MS FAMEs method optimization. a Relative peak areas.... Retrieved from [Link]

  • IPES.US. (n.d.). Method ASTM Title Column Description Part No. D1983 Standard Test Method for Fatty Acid Composition by Gas -Liquid Chromatograph. Retrieved from [Link]

  • International Olive Council. (n.d.). DETERMINATION OF FATTY ACID METHYL ESTERS BY GAS CHROMATOGRAPHY. Retrieved from [Link]

  • PubMed. (n.d.). Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column. Retrieved from [Link]

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Sources

Application

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 8,8-Dimethyl-7-oxononanoic Acid

Executive Summary The robust quantification of complex oxo-fatty acids via Gas Chromatography-Mass Spectrometry (GC-MS) requires meticulous sample preparation. 8,8-Dimethyl-7-oxononanoic acid (CAS 84451-93-4), also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of complex oxo-fatty acids via Gas Chromatography-Mass Spectrometry (GC-MS) requires meticulous sample preparation. 8,8-Dimethyl-7-oxononanoic acid (CAS 84451-93-4), also known as 8,8-dimethyl-7-oxo-pelargonic acid[1], presents a unique analytical challenge. It features a highly polar terminal carboxylic acid and a ketone group at position 7, which is sterically hindered by an adjacent tert-butyl group (the 8,8-dimethyl moiety).

Direct analysis of free fatty acids by GC-MS is notoriously difficult due to low volatility and the polar nature of the carboxyl group, which induces hydrogen bonding with the column's stationary phase, leading to severe peak tailing and inaccurate quantification[2]. Furthermore, the 7-oxo group is prone to keto-enol tautomerization at high inlet temperatures, which can split chromatographic peaks and convolute mass spectral fragmentation[3].

This application note provides field-proven, self-validating protocols to overcome these challenges using two distinct derivatization strategies: the comprehensive MOX-TMS (Methoximation-Silylation) pathway and the rapid Acid-Catalyzed Methylation (FAME) pathway.

Chemical Causality & Derivatization Rationale

As analytical scientists, we do not merely execute steps; we manipulate molecular structures to suit our instrumentation. The derivatization of 8,8-Dimethyl-7-oxononanoic acid must address two functional groups:

  • The Ketone (C7): To prevent thermal tautomerization, we utilize Methoxyamine hydrochloride (MeOX) in pyridine. MeOX undergoes a nucleophilic addition to the ketone, forming a stable methoxime derivative. The bulky tert-butyl group at C8 introduces significant steric hindrance, meaning this reaction requires elevated thermal energy (60°C) to achieve completion[3].

  • The Carboxylic Acid (C1): To eliminate polarity, we employ N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) spiked with 1% Trimethylchlorosilane (TMCS). MSTFA transfers a trimethylsilyl (TMS) group to the carboxylate oxygen. The 1% TMCS acts as a critical Lewis acid catalyst, increasing the silyl donor strength to ensure absolute conversion[3],[4].

Alternatively, for high-throughput lipid profiling where ketone stabilization is deemed unnecessary, acid-catalyzed esterification using Boron trifluoride-methanol (BF3-MeOH) can be deployed. BF3 protonates the carboxyl oxygen, rendering the carbonyl carbon highly electrophilic and susceptible to rapid nucleophilic attack by methanol, yielding a Fatty Acid Methyl Ester (FAME)[5].

Workflow and Mechanistic Pathways

Workflow Start Sample Extract (8,8-Dimethyl-7-oxononanoic acid) Split Select Pathway Start->Split MOX Step 1: Methoximation 20 mg/mL MeOX in Pyridine 60°C for 60 min Split->MOX Comprehensive Profiling FAME Direct Methylation 12% BF3-Methanol 60°C for 10 min Split->FAME Rapid FAME Analysis TMS Step 2: Silylation MSTFA + 1% TMCS 60°C for 30 min MOX->TMS GCMS1 GC-MS Analysis (MOX-TMS Derivative) TMS->GCMS1 GCMS2 GC-MS Analysis (Methyl Ester Derivative) FAME->GCMS2

Caption: Divergent GC-MS derivatization workflows for 8,8-Dimethyl-7-oxononanoic acid.

Mechanism Reactant 8,8-Dimethyl-7-oxononanoic acid (Ketone & Carboxyl) MOX_rxn Nucleophilic Addition MeOX / Pyridine Reactant->MOX_rxn Intermediate Methoxime Intermediate (Prevents Tautomerization) MOX_rxn->Intermediate TMS_rxn Silyl Transfer MSTFA + 1% TMCS Intermediate->TMS_rxn Product MOX-TMS Derivative (Volatile & Stable) TMS_rxn->Product

Caption: Mechanistic pathway of the two-step MOX-TMS derivatization reaction.

Experimental Protocols

Protocol A: Two-Step Methoximation-Silylation (MOX-TMS) - Gold Standard

This protocol is essential to increase the volatility and thermal stability of keto acids for GC-MS analysis[3].

Self-Validating System Check: Spike the sample with an internal standard (e.g., 2-ketocaproic acid or a deuterated fatty acid) before lyophilization[3]. A consistent IS peak area in the final chromatogram validates that no sample was lost during drying and that the derivatization reagents are active.

  • Sample Drying (Critical Step): Freeze the sample extract and lyophilize until all water is completely removed. Causality: Water aggressively hydrolyzes TMS reagents, rendering the silylation step ineffective[3],[4].

  • Methoximation: To the dried residue, add 50 µL of Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)[3].

    • Note: Pyridine acts as both a solvent and an acid scavenger, driving the reaction forward.

  • Incubation 1: Incubate the mixture at 60°C for 60 minutes with gentle shaking[3]. This extended time/temperature is required to overcome the steric hindrance of the 8,8-dimethyl group.

  • Silylation: After cooling to room temperature, add 100 µL of MSTFA containing 1% TMCS[3].

  • Incubation 2: Incubate the mixture at 60°C for 30 minutes to convert the acidic protons to TMS derivatives[3].

  • Preparation for Injection: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any pyridine hydrochloride salts. Transfer the clear supernatant to a GC vial with a glass insert.

Protocol B: Acid-Catalyzed Methylation (BF3-MeOH) - High-Throughput FAME

This method is preferred when assessing total fatty acid profiles where ketone stabilization is less critical.

  • Reagent Addition: Weigh 1-25 mg of dried sample into a 5-10 mL micro-reaction vessel. Add 2 mL of 12% w/w BF3-methanol[5].

  • Esterification: Heat the sealed vessel at 60°C for 10 minutes[5].

  • Quenching & Extraction: Cool the vessel to room temperature. Add 1 mL of LC-MS grade water to quench the catalyst, followed by 1 mL of hexane to extract the newly formed methyl esters[5].

  • Phase Separation: Vortex vigorously for 30 seconds, then allow the phases to separate. Collect the upper (hexane) layer containing the FAMEs and transfer to a GC vial[5].

Quantitative Data & Method Comparison

The choice of derivatization method significantly impacts the accuracy and precision of the analysis[2]. The table below summarizes the operational differences between the two strategies.

Table 1: Comparison of Derivatization Strategies for 8,8-Dimethyl-7-oxononanoic Acid

ParameterMOX-TMS (Protocol A)BF3-MeOH (Protocol B)
Target Functional Groups C7 Ketone & C1 Carboxylic AcidC1 Carboxylic Acid Only
Primary Reagents MeOX in Pyridine; MSTFA + 1% TMCS12% BF3 in Methanol
Total Incubation Time 90 minutes (60 min + 30 min)[3]10 minutes[5]
Thermal Stability Excellent (Locks keto-enol tautomers)Moderate (Ketone remains active)
Steric Handling High (Heat overcomes tert-butyl shielding)Low (Does not target hindered C7)
Moisture Sensitivity Extremely High (Requires lyophilization)[3]Moderate (Water quenches reaction)[5]

GC-MS Acquisition Parameters

To ensure optimal separation and detection of the derivatized keto-acid, the following GC-MS parameters are recommended[3].

Table 2: Standardized GC-MS Instrument Parameters

ParameterSetting / Specification
Analytical Column DB-5MS (30 m length x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[3]
Injection Mode Splitless or Split (e.g., 10:1 split ratio)[3]
Injector Temperature 250°C[3]
Oven Temperature Program Initial: 80°C (hold 2 min) Ramp 1: 10°C/min to 150°C Ramp 2: 15°C/min to 280°C (hold 5 min)[3]
Ionization Mode Electron Impact (EI), 70 eV
MS Source Temperature 230°C

Quality Assurance & Self-Validation System

To maintain scientific integrity and E-E-A-T standards, every batch of samples must include the following validation checks:

  • Reagent Blanks: Run a blank sample (water or empty tube) through the entire derivatization process. This identifies background contamination, such as siloxane bleed from the MSTFA reagent or impurities in the pyridine.

  • Internal Standardization: The recovery of the internal standard must fall within 85-115% of the expected area. A sudden drop indicates moisture contamination during the silylation step[4].

  • System Suitability Test (SST): Inject a known FAME standard mix or a derivatized keto-acid standard before the sample batch to verify column inertness and MS tuning.

References

  • Benchchem. "Application Notes and Protocols for the GC-MS Analysis of Keto Acids." Benchchem.
  • Molbase. "C11H20O3 - Molecular Formula." Molbase.
  • ResearchGate. "MeOx-TMS derivatization for GC-MS metabolic profiling of urine..." ResearchGate.
  • Benchchem. "Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis." Benchchem.
  • Thermo Fisher Scientific. "Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC." Thermo Fisher Scientific.
  • Merck Millipore. "Derivatization of Fatty acids to FAMEs." Merck Millipore.

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Method

Antimicrobial Susceptibility Testing of 8,8-Dimethyl-7-oxononanoic Acid: Application Note &amp; Protocols

Target Audience: Researchers, microbiologists, and drug development professionals. Document Type: Application Note & Standardized Protocol Introduction & Scientific Rationale The compound 8,8-Dimethyl-7-oxononanoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, microbiologists, and drug development professionals. Document Type: Application Note & Standardized Protocol

Introduction & Scientific Rationale

The compound 8,8-Dimethyl-7-oxononanoic acid (CAS: 84451-93-4) is a synthetic medium-chain fatty acid derivative[1]. While traditionally utilized as a chemical intermediate, its unique structural topology—featuring a hydrophobic tail, a bulky dimethyl group, and a polar carboxylic acid head—makes it a compelling candidate for antimicrobial screening. Structurally similar lipid-like molecules often exhibit membrane-disrupting properties or act as efflux pump inhibitors in Gram-negative bacteria.

To accurately evaluate the antimicrobial efficacy of novel synthetic compounds, it is critical to employ self-validating, standardized methodologies. Deviations from reference methods can lead to artificially skewed Minimum Inhibitory Concentration (MIC) values, hindering downstream clinical adoption[2]. This application note details the optimized protocols for assessing the antimicrobial susceptibility of 8,8-Dimethyl-7-oxononanoic acid, adhering strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3] and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ISO 20776-1 standards[4].

Causality in Experimental Design
  • Solvent Selection: Due to the lipophilic nature of the compound, dimethyl sulfoxide (DMSO) is required for initial solubilization. The protocol strictly limits final DMSO concentrations to ≤1% to prevent solvent-induced bacterial toxicity.

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandated. The physiological concentrations of calcium ( Ca2+ ) and magnesium ( Mg2+ ) stabilize bacterial outer membranes, preventing false-positive susceptibility results often seen with membrane-active lipid derivatives[2].

Experimental Workflow & Visualization

The following workflow illustrates the progression from compound solubilization to bacteriostatic (MIC) and bactericidal (MBC) determinations.

AST_Workflow Compound 8,8-Dimethyl-7-oxononanoic acid (Stock in 100% DMSO) Dilution Broth Microdilution (CAMHB) 0.25 to 128 µg/mL Compound->Dilution Incubation Incubation 35°C for 16-20h Dilution->Incubation Inoculum Standardized Inoculum 5 x 10⁵ CFU/mL Inoculum->Dilution MIC MIC Determination (Lowest conc. inhibiting growth) Incubation->MIC MBC MBC Determination (Subculturing to Agar) MIC->MBC

Figure 1: Standardized AST workflow for 8,8-Dimethyl-7-oxononanoic acid.

Detailed Methodologies

Protocol A: Broth Microdilution (MIC Determination)

This protocol determines the lowest concentration of 8,8-Dimethyl-7-oxononanoic acid that completely inhibits visible bacterial growth[5].

Materials:

  • 8,8-Dimethyl-7-oxononanoic acid (Purity ≥97% )[6]

  • Sterile 96-well U-bottom polystyrene microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Quality Control Strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[5]

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 8,8-Dimethyl-7-oxononanoic acid in 100% DMSO to create a 12,800 µg/mL stock solution. Expert Note: Fresh preparation prevents oxidative degradation of the oxo-group.

  • Serial Dilution: In a 96-well plate, dispense 50 µL of CAMHB into columns 2–12. Add 100 µL of the working solution (256 µg/mL in CAMHB, max 2% DMSO) to column 1. Perform a 2-fold serial dilution from column 1 to 10, transferring 50 µL at each step. Discard 50 µL from column 10.

  • Inoculum Standardization: Prepare a direct colony suspension from a 18-24 hour agar plate in sterile saline to match a 0.5 McFarland standard ( 1×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a starting concentration of ∼1×106 CFU/mL[7].

  • Inoculation: Add 50 µL of the diluted inoculum to wells in columns 1–11. The final test concentration of the compound ranges from 128 µg/mL to 0.25 µg/mL, with a final inoculum of 5×105 CFU/mL[5].

  • Controls:

    • Column 11 (Growth Control): 50 µL CAMHB (with 1% DMSO) + 50 µL Inoculum.

    • Column 12 (Sterility Control): 100 µL CAMHB only.

  • Incubation & Reading: Seal plates to prevent evaporation and incubate at 35°C ± 1°C for 16–20 hours in ambient air[5]. Read the MIC visually using an inverted mirror; the MIC is the lowest concentration showing no visible turbidity.

Protocol B: Minimum Bactericidal Concentration (MBC)

To determine if the compound is bacteriostatic or bactericidal.

  • Following MIC reading, thoroughly mix the contents of all wells showing no visible growth (MIC well and all higher concentrations).

  • Aspirate 10 µL from these wells and spot-plate onto Tryptic Soy Agar (TSA) plates.

  • Incubate the plates at 35°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (yielding <5 colonies per 10 µL spot).

Data Presentation & Interpretation

To ensure robust data tracking, laboratories should utilize standardized reporting tables. Below is a template for summarizing the quantitative AST data for 8,8-Dimethyl-7-oxononanoic acid.

Test OrganismStrain DesignationMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213[Data][Data] ≤4 Bactericidal
Escherichia coliATCC 25922[Data][Data] >4 Bacteriostatic
Pseudomonas aeruginosaATCC 27853[Data][Data]N/AResistant
Acinetobacter baumanniiNCTC 13301[Data][Data]N/APending

Note: An MBC/MIC ratio of ≤4 typically classifies an antimicrobial agent as bactericidal, whereas a ratio >4 indicates bacteriostatic activity.

References

  • MOLBASE. "8,8-DIMETHYL-7-OXONONANOIC ACID - Molecular Formula". Available at:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically". Available at:[Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). "MIC Determination". Available at:[Link]

  • Technical University of Denmark (DTU). "Broth microdilution methodology with focus on reading of MICs". Available at:[Link]

Sources

Application

Application Notes and Protocols for the Metabolic Stability Assessment of 8,8-Dimethyl-7-oxononanoic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro metabolic stability assessment of 8,8-Dimethyl-7-oxononanoic acid. Metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro metabolic stability assessment of 8,8-Dimethyl-7-oxononanoic acid. Metabolic stability is a critical parameter in early drug discovery, directly influencing a compound's pharmacokinetic profile, such as its half-life and oral bioavailability.[1][2] This guide details two fundamental, yet robust, protocols for evaluating metabolic liability: the Liver Microsomal Stability Assay and the Cryopreserved Hepatocyte Stability Assay. We delve into the scientific rationale behind each methodology, provide detailed step-by-step protocols, and offer guidance on data analysis and interpretation. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of reliable and reproducible data.

Introduction: The Imperative of Metabolic Stability

In the trajectory of drug development, a candidate molecule's success is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] Among these, metabolism—the biochemical transformation of drug molecules by the body—is a primary determinant of a drug's efficacy and safety profile. The liver is the principal organ of drug metabolism, where a suite of enzymes works to modify xenobiotics, primarily to facilitate their excretion.[2]

A compound that is metabolized too rapidly will have a short duration of action and poor bioavailability, requiring frequent, high doses. Conversely, a compound that is too stable may accumulate to toxic levels. Therefore, an early assessment of metabolic stability is essential to guide medicinal chemistry efforts and select candidates with favorable pharmacokinetic characteristics for further development.[3]

1.1 The Subject Molecule: 8,8-Dimethyl-7-oxononanoic acid

8,8-Dimethyl-7-oxononanoic acid is a small molecule characterized by a carboxylic acid functional group and a ketone. Its structure presents several potential sites for metabolic transformation:

  • Ketone Reduction: The 7-oxo group could be reduced to a secondary alcohol.

  • Phase II Conjugation: The carboxylic acid moiety is a prime substrate for Phase II enzymes, particularly UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate.

  • Oxidative Metabolism (Phase I): While the gem-dimethyl group at the 8-position may sterically hinder metabolism at adjacent carbons, other positions on the alkyl chain could be susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes.

Understanding the susceptibility of this molecule to these pathways is the core objective of the following protocols.

Scientific Rationale: Choosing the Right In Vitro System

To comprehensively evaluate the metabolic fate of 8,8-Dimethyl-7-oxononanoic acid, a multi-system approach is recommended. We will utilize two of the most common and informative in vitro systems: liver microsomes and primary hepatocytes.

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum. They are a rich source of Phase I drug-metabolizing enzymes, most notably the CYP450 superfamily.[1] Microsomal stability assays are cost-effective, have high throughput, and are excellent for specifically assessing a compound's vulnerability to oxidative metabolism.

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors in a physiologically relevant environment.[4][5] They are considered the "gold standard" for in vitro metabolism studies, as they can reveal the interplay between different metabolic pathways.[2] Comparing results from microsomal and hepatocyte assays can provide valuable insights into the contribution of Phase II metabolism to the compound's overall clearance.

The disappearance of the parent compound over time in these systems allows for the calculation of key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Workflow Overview

The assessment of metabolic stability follows a structured workflow, from initial preparation to final data interpretation. This process ensures consistency and reliability of the results.

Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis & Interpretation prep_compound Prepare Stock Solutions (Test Compound, Controls) prep_system Prepare Biological System (Microsomes or Hepatocytes) prep_cofactors Prepare Cofactor Solutions (e.g., NADPH) start_reaction Initiate Reaction at 37°C prep_cofactors->start_reaction time_points Collect Aliquots at Pre-defined Time Points start_reaction->time_points quench Terminate Reaction (e.g., with Cold Acetonitrile) time_points->quench process_samples Process Samples (Centrifugation) quench->process_samples lcms_analysis LC-MS/MS Analysis process_samples->lcms_analysis data_analysis Data Analysis (% Remaining vs. Time) lcms_analysis->data_analysis calc_params Calculate Parameters (t½, CLint) data_analysis->calc_params

Caption: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the rate of Phase I metabolic depletion of 8,8-Dimethyl-7-oxononanoic acid.

4.1 Materials

Reagent/MaterialDetails
Test System Pooled Human Liver Microsomes (HLM)
Test Compound 8,8-Dimethyl-7-oxononanoic acid
Cofactor NADPH regenerating system (or 1 mM NADPH)
Buffer 100 mM Potassium Phosphate Buffer, pH 7.4
Positive Controls Testosterone (High Turnover), Verapamil (Medium Turnover)
Quenching Solvent Acetonitrile, ice-cold, containing an internal standard
Solvent DMSO (for stock solutions)
Labware 96-well plates, multichannel pipettes, incubator shaker

4.2 Step-by-Step Protocol

  • Prepare Stock Solutions:

    • Dissolve 8,8-Dimethyl-7-oxononanoic acid and positive controls in DMSO to create 10 mM stock solutions.

    • Further dilute these stocks in buffer to create working solutions. The final concentration of DMSO in the incubation should not exceed 0.1%.[4]

  • Prepare Incubation Plate:

    • Add potassium phosphate buffer to the wells of a 96-well plate.

    • Add the test compound and control working solutions to their respective wells. The typical final substrate concentration is 1-3 µM.[6]

  • Prepare Microsome-Cofactor Mix:

    • For +NADPH conditions: In a conical tube on ice, mix the required volume of HLM with buffer and the NADPH regenerating system. The final microsomal protein concentration should be 0.5 mg/mL.[6]

    • For -NADPH (Negative Control): Prepare a separate mix without the NADPH system to assess non-CYP mediated degradation.

  • Initiate the Reaction:

    • Pre-incubate the plate containing the test compound at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed Microsome-Cofactor mix to the wells.

  • Incubation and Sampling:

    • Incubate the plate at 37°C in a shaking incubator.

    • At each designated time point (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[6] The 0-minute time point is quenched immediately after adding the enzyme mix.

  • Sample Processing:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at 3000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

Objective: To determine the overall rate of metabolic depletion (Phase I and Phase II) of 8,8-Dimethyl-7-oxononanoic acid.

5.1 Materials

Reagent/MaterialDetails
Test System Cryopreserved Human Hepatocytes (pooled donors)
Test Compound 8,8-Dimethyl-7-oxononanoic acid
Media Williams' Medium E, Hepatocyte Maintenance Supplement Pack
Positive Controls 7-Hydroxycoumarin (Phase II), Testosterone (Phase I)
Quenching Solvent Acetonitrile, ice-cold, containing an internal standard
Solvent DMSO (for stock solutions)
Labware 12 or 24-well non-coated plates, orbital shaker, incubator

5.2 Step-by-Step Protocol

  • Prepare Hepatocytes:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., Trypan Blue exclusion). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final density, typically 0.5-1.0 x 10^6 viable cells/mL.[4]

  • Prepare Test Compound Media:

    • In separate tubes, add the stock solution of 8,8-Dimethyl-7-oxononanoic acid and controls to pre-warmed incubation medium to achieve the final desired concentration (typically 1 µM). The final DMSO concentration should be ≤ 0.1%.[4][7]

  • Initiate the Reaction:

    • Add the hepatocyte suspension to the wells of a non-coated plate.

    • Add an equal volume of the test compound media to the wells to start the incubation.

    • Negative Control: For a negative control, use heat-inactivated (boiled) hepatocytes to account for non-enzymatic degradation and binding.[4]

  • Incubation and Sampling:

    • Place the plate in a humidified incubator at 37°C with 5% CO2 on an orbital shaker (90-120 rpm) to keep the cells in suspension.[4]

    • At each time point (e.g., 0, 15, 30, 60, 90, 120 minutes), collect an aliquot (e.g., 50 µL) of the cell suspension.[4]

    • Immediately quench the reaction by adding the aliquot to a tube or well containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[5]

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis and Data Interpretation

6.1 Analytical Method

The quantification of 8,8-Dimethyl-7-oxononanoic acid is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides unparalleled sensitivity and selectivity for analyzing complex biological matrices.[8][9] A specific method must be developed, optimizing chromatographic conditions to achieve good peak shape and separation from matrix components, and MS/MS parameters (MRM transitions) for unambiguous detection.

6.2 Data Analysis

  • Quantification: Determine the peak area ratio of the analyte to the internal standard at each time point.

  • Calculate % Remaining: Normalize the peak area ratio at each time point to the 0-minute time point.

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the % Remaining versus time.

    • The slope of the linear regression of this plot is equal to the elimination rate constant (k).

    • t½ = 0.693 / -k

  • Calculate Intrinsic Clearance (CLint):

    • The in vitro CLint is calculated to estimate the clearing capacity of the liver.

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / mg microsomal protein)

    • For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (Incubation Volume / number of hepatocytes in millions)[4]

6.3 Interpretation of Results

The calculated CLint values can be used to classify the metabolic stability of 8,8-Dimethyl-7-oxononanoic acid.

Intrinsic Clearance (CLint)Predicted In Vivo Hepatic ExtractionStability Classification
< 12 µL/min/mg proteinLow (< 30%)High Stability
12 - 56 µL/min/mg proteinIntermediate (30-70%)Moderate Stability
> 56 µL/min/mg proteinHigh (> 70%)Low Stability
(Classification benchmarks can vary; these are representative values for microsomal clearance)

By comparing the clearance in microsomes (-NADPH vs +NADPH) and hepatocytes, one can deduce the primary metabolic pathways. For instance, if clearance is significantly higher in hepatocytes than in microsomes, it strongly suggests a major contribution from Phase II metabolism (e.g., glucuronidation of the carboxylic acid).

Metabolism cluster_phase1 Phase I (Microsomes) cluster_phase2 Phase II (Hepatocytes) parent 8,8-Dimethyl-7-oxononanoic acid p1_reduction Ketone Reduction (Alcohol Metabolite) parent->p1_reduction CYPs/Reductases p1_oxidation Alkyl Hydroxylation parent->p1_oxidation CYPs p2_glucuronidation Glucuronidation (Carboxylic Acid) parent->p2_glucuronidation UGTs

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8,8-Dimethyl-7-oxononanoic Acid Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for the synthesis of 8,8-Dimethyl-7-oxononanoic acid (CAS 84451-93-4). As a critical advanced intermediate in the development of lipid-lowering therapeutics like Bempedoic acid (ET...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8,8-Dimethyl-7-oxononanoic acid (CAS 84451-93-4). As a critical advanced intermediate in the development of lipid-lowering therapeutics like Bempedoic acid (ETC-1002)[1], the scalable and high-yield synthesis of this specific keto-acid is a common bottleneck. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve common failures in carbon-carbon bond formation and decarboxylation steps.

Visualizing the Synthetic Workflows

To optimize yield, researchers typically choose between two primary synthetic pathways. Route A (Weinreb Amide) is preferred for scale-up due to its predictability, while Route B (β-Keto Ester) utilizes cheaper starting materials but requires harsh decarboxylation conditions.

SynthesisRoutes StartA Monoethyl Pimelate (Starting Material) Weinreb Weinreb Amidation (MeO(Me)NH·HCl, EDC) StartA->Weinreb Grignard Grignard Addition (t-BuMgCl, THF, 0°C) Weinreb->Grignard ProductA Ethyl 8,8-dimethyl- 7-oxononanoate Grignard->ProductA Hydrolysis Saponification (LiOH, THF/H2O) ProductA->Hydrolysis StartB Ethyl Pivaloylacetate + Ethyl 5-bromovalerate Alkylation Alkylation (K2CO3, DMF, 80°C) StartB->Alkylation Decarbox Krapcho Decarboxylation (LiCl, DMSO/H2O, 150°C) Alkylation->Decarbox ProductB Ethyl 8,8-dimethyl- 7-oxononanoate Decarbox->ProductB ProductB->Hydrolysis Final 8,8-Dimethyl-7-oxononanoic Acid (Target Compound) Hydrolysis->Final

Fig 1. Divergent synthetic pathways for 8,8-dimethyl-7-oxononanoic acid via Weinreb amide or β-keto ester.

Quantitative Data Summary
RouteKey IntermediateCritical ReagentsAvg. Overall YieldScalabilityPrimary Impurity Risk
A: Weinreb Amide Ethyl 7-(methoxy(methyl)amino)-7-oxoheptanoatet-BuMgCl, MeO(Me)NH·HCl65 - 75%HighEnolization byproducts
B: β-Keto Ester Ethyl 2-pivaloylheptanedioateEthyl 5-bromovalerate, LiCl45 - 55%MediumIncomplete decarboxylation
Troubleshooting Guide & FAQs

Q1: Why am I seeing low yields and unreacted Weinreb amide after the Grignard addition (Route A)? Causality: tert-Butylmagnesium chloride (t-BuMgCl) is exceptionally bulky. The steric hindrance of the tert-butyl group significantly reduces its nucleophilicity compared to linear alkyl Grignards. Furthermore, t-BuMgCl can act as a strong base, leading to competitive enolization of the Weinreb amide rather than nucleophilic addition, a well-documented phenomenon in 2[2]. Solution: Maintain the reaction strictly between 0 °C and 5 °C. Dropping the temperature to -78 °C drastically reduces the reaction rate of the bulky tert-butyl group, causing the reaction to stall, while temperatures above 10 °C promote enolization. Always titrate your Grignard reagent prior to use to ensure accurate stoichiometry (3)[3].

Q2: My Krapcho decarboxylation is stalling, and I am recovering the alkylated β-keto ester (Route B). How can I drive this to completion? Causality: The Krapcho dealkoxycarbonylation relies on the nucleophilic attack of a halide (typically Cl⁻) on the ester alkyl group, followed by the loss of CO₂. This is a highly endothermic process requiring substantial thermal energy and precise solvation. If the system is entirely anhydrous, the intermediate carbanion cannot be rapidly protonated, leading to reversible side reactions or stalling (4)[4]. Solution:

  • Solvent/Water Ratio: Use DMSO with exactly 2 equivalents of H₂O relative to the substrate. The water is critical for protonating the enolate intermediate.

  • Salt Selection: Switch from NaCl to Lithium Chloride (LiCl). The Li⁺ ion acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the ester, which accelerates the chloride attack (5)[5].

  • Temperature: Ensure the internal temperature reaches 150–160 °C. Monitor via LC-MS until the starting material mass is fully consumed.

Q3: During the final saponification, I observe degradation or dark coloration of the product. What is going wrong? Causality: 8,8-Dimethyl-7-oxononanoic acid contains a ketone susceptible to aldol-type condensations under harsh basic conditions, especially if heated excessively. Solution: Use mild saponification conditions (LiOH·H₂O in THF/MeOH/H₂O at 40 °C) rather than refluxing NaOH. The lithium cation coordinates the carboxylate, providing a milder, self-limiting hydrolysis environment.

Experimental Protocols: Self-Validating Weinreb Amide Route (Route A)
Step 1: Weinreb Amidation
  • Setup: Dissolve monoethyl pimelate (1.0 eq) in anhydrous CH₂Cl₂ (0.5 M) under an argon atmosphere.

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.3 eq), and DMAP (0.1 eq).

  • Base Addition: Dropwise add N,N-diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C.

  • Validation Check: The reaction mixture should transition from a cloudy white suspension to a clear pale-yellow solution within 30 minutes, indicating successful activation and amide formation.

  • Completion: Stir for 12 hours at room temperature. Wash with 1M HCl, then saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

Step 2: Grignard Addition
  • Setup: Dissolve the resulting Weinreb amide in anhydrous THF (0.3 M) under argon. Cool the flask to 0 °C.

  • Addition: Dropwise add t-BuMgCl (2.0 M in THF, 1.5 eq) over 45 minutes.

  • Validation Check: Monitor the internal temperature continuously; it must not exceed 5 °C. A slight white precipitate (magnesium salts) will form, which is normal and indicates the stabilization of the tetrahedral intermediate.

  • Completion: Stir at 0 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc 3:1); the Weinreb amide spot (R_f ~0.3) should disappear, replaced by the product spot (R_f ~0.6).

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with MTBE, wash with brine, dry, and concentrate to yield ethyl 8,8-dimethyl-7-oxononanoate.

Step 3: Mild Saponification
  • Setup: Dissolve the crude ethyl 8,8-dimethyl-7-oxononanoate in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v).

  • Hydrolysis: Add LiOH·H₂O (3.0 eq). Stir at 40 °C for 4 hours.

  • Validation Check: LC-MS must show the complete disappearance of the ester mass [M+H]⁺ and the appearance of the acid mass [M-H]⁻.

  • Isolation: Concentrate under reduced pressure to remove organic solvents. Acidify the remaining aqueous layer to pH 2 with 2M HCl at 0 °C. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield pure 8,8-dimethyl-7-oxononanoic acid.

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Optimization

Technical Support Center: Overcoming Challenges in 8,8-Dimethyl-7-oxononanoic Acid Purification

Welcome to the dedicated technical support center for the purification of 8,8-Dimethyl-7-oxononanoic acid. This guide is structured to provide researchers, scientists, and drug development professionals with practical, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the purification of 8,8-Dimethyl-7-oxononanoic acid. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common and complex challenges encountered during the isolation and purification of this bifunctional molecule. Our approach is rooted in explaining the 'why' behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy, impurity profiling, and quality assessment of 8,8-Dimethyl-7-oxononanoic acid.

Q1: What are the most common impurities found in crude 8,8-Dimethyl-7-oxononanoic acid, and where do they originate?

A1: The impurity profile of crude 8,8-Dimethyl-7-oxononanoic acid is intrinsically linked to its synthetic route. A prevalent synthesis involves the nucleophilic substitution of a bromo-ester with a substituted acetoacetate, followed by hydrolysis and decarboxylation.[1][2] This process can introduce several classes of impurities that must be addressed.

Causality: Understanding the origin of impurities is the cornerstone of designing an effective purification strategy. For instance, knowing that unreacted acidic starting materials are likely present validates the inclusion of a bicarbonate wash during the work-up.

Table 1: Common Impurities in Crude 8,8-Dimethyl-7-oxononanoic Acid and Their Origins

Impurity Class Specific Examples Typical Origin Recommended Removal Technique
Unreacted Starting Materials Ethyl 6-bromohexanoate, 2-methylacetoacetate Incomplete reaction Acid-Base Extraction, Column Chromatography
Reaction By-products Over-alkylated species, products of side-reactions Non-optimized reaction conditions (temperature, stoichiometry) Column Chromatography, Recrystallization
Reagents & Solvents Ethanol, Diethyl Ether, Hydrochloric Acid Synthesis and work-up steps Acid-Base Extraction, Rotary Evaporation, High-Vacuum
Acidic/Basic Residues Sodium ethoxide, Sodium bicarbonate Incomplete neutralization or washing during work-up Aqueous Washes (Brine, Water), pH adjustment

| Degradation Products | Aldehydes, colored high-MW species | Instability of ketones, especially under harsh pH or heat | Activated Carbon Treatment, Fresh Solvent Use |

Q2: What is a robust, general-purpose workflow for purifying 8,8-Dimethyl-7-oxononanoic acid from a crude reaction mixture?

A2: A multi-step approach is essential to systematically remove the diverse impurities. The bifunctional nature of the molecule—containing both a carboxylic acid and a ketone—allows for a powerful combination of chemical and physical separation techniques. The following workflow is a validated starting point.

Expertise & Experience: This workflow prioritizes bulk impurity removal first (extraction) before moving to high-resolution techniques (chromatography). This prevents column overloading and improves the efficiency of the final polishing step.

G cluster_0 Phase 1: Liquid-Liquid Extraction cluster_1 Phase 2: High-Resolution Purification start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether, EtOAc) start->dissolve wash_bicarb Wash with Saturated NaHCO₃ (aq) (Removes acidic impurities) dissolve->wash_bicarb wash_brine Wash with Brine (Breaks emulsions, removes water) wash_bicarb->wash_brine dry Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) wash_brine->dry concentrate Concentrate via Rotary Evaporation dry->concentrate chromatography Flash Column Chromatography (Silica Gel) concentrate->chromatography Proceed if impurities remain recrystallize Recrystallization (Optional) (For solid products or final polishing) chromatography->recrystallize final_product Pure Product recrystallize->final_product Yields >95% pure product

Caption: General purification workflow for 8,8-Dimethyl-7-oxononanoic acid.

Q3: How can I reliably assess the purity of my final product?

A3: A combination of analytical techniques is required for a comprehensive purity assessment. No single method can definitively identify all potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation and purity assessment. Integration of the ¹H NMR signals can provide a quantitative measure of purity against a known standard. The absence of signals from starting materials or solvents is a key indicator.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive for detecting non-volatile impurities.[4] A single, sharp peak on multiple systems (e.g., different columns or mobile phases) is a strong indicator of high purity. Modern ultra-high-performance systems can provide rapid and accurate results.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound (or a derivatized version) is sufficiently volatile, GC-MS is excellent for identifying and quantifying volatile impurities like residual solvents.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition.[3]

Q4: My purified 8,8-Dimethyl-7-oxononanoic acid develops a yellow tint and shows new peaks in the NMR after a few weeks of storage. What is causing this degradation?

A4: The observed degradation is likely due to the inherent reactivity of the ketone functional group, which can be susceptible to oxidation or self-condensation reactions, often catalyzed by light, air (oxygen), or trace acidic/basic impurities. Ketones, particularly methyl ketones, can exhibit poor storage stability.[6]

  • Oxidation: Exposure to air can lead to oxidative cleavage or other side reactions, forming colored by-products.

  • Aldol Condensation: Trace amounts of acid or base can catalyze a self-condensation reaction between two molecules of the keto acid.

  • Preventative Measures: Store the purified compound under an inert atmosphere (Nitrogen or Argon), in an amber vial to protect from light, and at a low temperature (-20°C for long-term storage).[7] Ensure the final product is free from any acidic or basic residues by performing a final neutral water wash and thorough drying.

Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem 1: Low recovery after acid-base extraction.

  • Symptom: A significant loss of product is observed after washing the organic layer with a base (e.g., NaHCO₃) and subsequent re-acidification.

  • Potential Cause & Scientific Explanation:

    • Incorrect pH for Extraction: The carboxylic acid will only be deprotonated and move into the aqueous basic layer if the pH of that layer is significantly higher than the pKa of the acid (typically pH > pKa + 2). For most carboxylic acids, a pH of 8-9 is sufficient.[8]

    • Incorrect pH for Re-acidification: To recover the product, the aqueous layer must be acidified to a pH well below the pKa (typically pH < pKa - 2) to ensure the carboxylic acid is fully protonated and becomes insoluble in water, allowing it to be extracted back into an organic solvent.[8]

    • Emulsion Formation: Vigorous shaking can create stable emulsions at the organic-aqueous interface, trapping the product.

  • Solutions & Protocols:

    • pH Optimization: Use a pH meter to carefully adjust the pH during extraction and re-acidification steps. For extraction, use a saturated solution of sodium bicarbonate. For re-acidification, add 1M HCl dropwise until the pH is ~2.

    • Breaking Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions.[9] Instead of vigorous shaking, gently invert the separatory funnel multiple times, venting frequently.

Problem 2: The compound streaks or degrades on a silica gel column.

  • Symptom: Tailing or streaking is observed on the TLC plate, or new, lower Rf spots appear after running a column. The overall recovery from the column is low.

  • Potential Cause & Scientific Explanation:

    • Acidity of Silica Gel: Standard silica gel is slightly acidic. The carboxylic acid functional group of your molecule can interact strongly with the silica surface via hydrogen bonding, leading to tailing. In some cases, the acidic surface can catalyze degradation reactions.[9]

    • Excessive Residence Time: The longer the compound remains on the column, the greater the chance for degradation or irreversible adsorption.[9]

  • Solutions & Protocols:

    • Neutralize the Stationary Phase: Deactivate the silica gel by preparing the slurry with an eluent containing a small amount (0.1-1%) of a modifying agent. For an acidic compound, adding a small amount of acetic or formic acid to the mobile phase can saturate the active sites on the silica and lead to sharper peaks.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (e.g., C18 reverse-phase).

    • Optimize Eluent Polarity: A slightly more polar solvent system can help elute the compound faster, minimizing residence time on the column.

Protocol: Flash Column Chromatography

  • TLC Optimization: First, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives the desired compound an Rf value of ~0.3.

  • Column Packing: Dry pack the column with silica gel. Wet the silica with the least polar solvent (Hexane) and then equilibrate the column with your starting mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using positive pressure. If necessary, a gradient of increasing polarity (e.g., increasing the percentage of Ethyl Acetate) can be used to elute the compound after less polar impurities have been washed off.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Problem 3: The compound "oils out" or fails to crystallize during recrystallization.

  • Symptom: Instead of forming solid crystals upon cooling, the compound separates as an insoluble liquid (an oil).

  • Potential Cause & Scientific Explanation:

    • High Impurity Load: The presence of significant impurities can depress the melting point of the mixture, causing it to separate as a liquid at a temperature where the pure compound would normally crystallize. This phenomenon is known as "oiling out".[10]

    • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution faster than it can form an ordered crystal lattice, resulting in an amorphous solid or oil.[9]

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at high temperatures.[11] If the compound is too soluble even at low temperatures, no crystals will form.

  • Solutions & Protocols:

    • Pre-Purification: If the crude material is very impure, perform an initial purification step (like an acid-base extraction or a quick filtration through a silica plug) before attempting recrystallization.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with paper towels. Only after it has reached room temperature should it be placed in an ice bath to maximize recovery.[10]

    • Solvent System Modification: If oiling out persists, reheat the solution to re-dissolve the oil, add a small amount of additional "soluble solvent" to prevent premature precipitation, and then cool slowly again. Consider using a binary solvent system (e.g., Toluene/Hexane or Ethyl Acetate/Heptane).

    • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound.[10]

G start Recrystallization Fails: Compound 'Oils Out' check_purity Is the crude material >85% pure? start->check_purity pre_purify Perform pre-purification (e.g., Acid-Base Extraction) check_purity->pre_purify No reheat Re-heat solution to dissolve oil check_purity->reheat Yes pre_purify->start Re-attempt add_solvent Add more of the 'soluble' solvent reheat->add_solvent slow_cool Cool slowly to room temperature, then place in ice bath add_solvent->slow_cool success Pure Crystals Form slow_cool->success Success scratch_seed Try scratching or adding a seed crystal slow_cool->scratch_seed Still no crystals scratch_seed->success Success change_solvent Choose a different solvent system scratch_seed->change_solvent Failure change_solvent->start Re-attempt

Caption: Decision tree for troubleshooting a failed recrystallization.

References

  • NextSDS. (n.d.). 8,8-DIMETHYL-7-OXONONANOIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Jaeger, A. O., & West, H. J. (1932). U.S. Patent No. 1,845,751. Washington, DC: U.S. Patent and Trademark Office.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • The Dow Chemical Company. (2004). U.S. Patent No. 7,307,188. Washington, DC: U.S. Patent and Trademark Office.
  • Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • DSM IP Assets B.V. (2011). Chinese Patent No. 102026955A.
  • Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Organic Process Research & Development. (2025). Process Development and Scale-Up of a Novel Route to 8-Aminooctanoic Acid. Retrieved from [Link]

  • Tang, J., et al. (2010). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. ResearchGate. Retrieved from [Link]

  • Hoffmann, B., Wiese, S., & Teutenberg, T. (2011). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of the separation and purification for different ratios of keto acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Pettit, F. H., et al. (1978). Purification and characterization of branched chain a-keto acid dehydrogenase complex of bovine kidney. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Gygax, D., et al. (2009). Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications. PubMed. Retrieved from [Link]

  • Journal of Organic Chemistry. (2000). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • Research Corporation. (1990). U.S. Patent No. 4,925,985. Washington, DC: U.S. Patent and Trademark Office.
  • Pettit, F. H., et al. (1978). Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney. PMC. Retrieved from [Link]

  • Analytical Chemistry. (2015). Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Isolation and structural characterization of eight impurities in aztreonam. Retrieved from [Link]

Sources

Troubleshooting

LC-MS Technical Support Center: Troubleshooting Keto-Acid Peak Shape &amp; Retention Anomalies

Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of keto-acids. This guide is designed for analytical scientists, researchers, and drug development professionals who re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of keto-acids. This guide is designed for analytical scientists, researchers, and drug development professionals who require high-fidelity metabolomic data.

The Mechanistic Roots of Keto-Acid Chromatographic Failures

Keto-acids (e.g., pyruvate, α -ketoglutarate, oxaloacetate) are fundamental to central carbon metabolism but present a triad of severe challenges in LC-MS workflows:

  • Metal Chelation : Multiple carboxylate groups strongly coordinate with electron-deficient metal surfaces (iron, nickel) in the LC flow path, causing severe peak tailing and irreversible adsorption[1].

  • Tautomerization & Hydration : The α -keto group exists in dynamic equilibrium with its enol and gem-diol (hydrate) forms in aqueous mobile phases, leading to split or excessively broad peaks.

  • Extreme Polarity : Low molecular weight and high polarity result in negligible retention on standard C18 stationary phases, causing analytes to elute in the void volume where matrix suppression is highest[2].

KetoAcidTroubleshooting Start Observe Poor Peak Shape in Keto-Acid LC-MS Q1 Is the peak severely tailing or losing MS signal over time? Start->Q1 Q2 Is the peak splitting into multiple humps? Start->Q2 Q3 Is the peak eluting in the void volume? Start->Q3 Sol1 Metal Chelation Issue: Add Medronic Acid (5 µM) to Mobile Phase Q1->Sol1 Yes Sol2 Tautomerization Issue: Perform 3-NPH Derivatization Q2->Sol2 Yes Sol3 Polarity Issue: Switch to HILIC or Mixed-Mode Column Q3->Sol3 Yes

Diagnostic workflow for keto-acid LC-MS peak shape anomalies.

Diagnostic FAQ & Troubleshooting Guides

Issue 1: Severe Peak Tailing and Progressive Signal Loss

Q: My α -ketoglutarate and citrate peaks show extreme tailing, and the absolute MS area drops with consecutive injections. Replacing the column only temporarily fixes the issue. What is happening?

A (Mechanistic Cause): You are observing metal-ion mediated adsorption. Keto-acids act as multidentate ligands, chelating with exposed transition metals (e.g., Fe³⁺, Ni²⁺) in stainless steel capillaries, pump heads, and column frits. This interaction causes peak tailing and progressive signal loss as active sites accumulate analytes[1].

Self-Validating Solution: Passivate the system and introduce a trace-level chelator into the mobile phase. While EDTA is commonly used, it causes significant electrospray ionization (ESI) suppression. Instead, use Medronic acid (methylenediphosphonic acid) . Medronic acid effectively masks metal sites without suppressing the MS signal of target analytes[3].

Protocol: System Passivation and Medronic Acid Addition
  • System Flush: Remove the analytical column. Flush the LC system (lines, autosampler, pumps) with 50% Methanol / 50% Water containing 0.1% Phosphoric acid for 2 hours at 1.0 mL/min to strip heavy metals.

  • Water Wash: Flush the system with LC-MS grade water for 30 minutes to remove the acid.

  • Mobile Phase Preparation: Add exactly 5 µM of Medronic acid to both Mobile Phase A (e.g., 10 mM Ammonium Acetate, pH 9.0) and Mobile Phase B (Acetonitrile)[3][4]. Note: Do not exceed 10 µM, as higher concentrations may precipitate or cause background noise.

  • Equilibration: Reinstall the column and equilibrate with the medronic acid-modified mobile phase for at least 20 column volumes before injecting samples.

Issue 2: Peak Splitting and Broadening

Q: My pyruvate peak is splitting into two distinct, poorly resolved humps, even though I am using a high-resolution HILIC column. Is this a column degradation issue?

A (Mechanistic Cause): This is rarely a column issue. α -keto acids undergo keto-enol tautomerization and can form gem-diols (hydration) in aqueous environments. If the interconversion rate is similar to the chromatographic timescale, the two forms will partially separate, resulting in a split or "smeared" peak.

Self-Validating Solution: Lock the keto group via chemical derivatization. 3-Nitrophenylhydrazine (3-NPH) reacts specifically with carbonyl, carboxyl, and phosphoryl groups, converting keto-acids into stable hydrazones. This eliminates tautomerization, drastically improves reversed-phase retention, and enhances negative-ion ESI sensitivity due to the highly electronegative nitro group[5][6].

DerivatizationWorkflow Step1 Protein Precipitation Step2 Add 3-NPH & EDC/Pyridine Step1->Step2 Step3 Incubate 40°C, 30 min Step2->Step3 Step4 Quench & Dilute Step3->Step4 Step5 LC-MS/MS (C18 Column) Step4->Step5

Step-by-step 3-NPH derivatization workflow for keto-acids.

Protocol: 3-NPH Derivatization of Keto-Acids
  • Sample Quenching: Extract 50 µL of plasma/cell lysate with 150 µL of ice-cold Acetonitrile to precipitate proteins. Centrifuge at 15,000 × g for 10 min at 4°C.

  • Reagent Preparation: Prepare 200 mM 3-NPH in 50% aqueous methanol and 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 6% pyridine in methanol[6].

  • Reaction: Mix 40 µL of the biological supernatant with 20 µL of 3-NPH solution and 20 µL of EDC/pyridine solution.

  • Incubation: Incubate the mixture at 40°C for 30 minutes to ensure complete conversion of the keto groups.

  • Quenching & Dilution: Add 400 µL of 10% aqueous acetonitrile containing internal standards (e.g., ¹³C-labeled derivatives) to quench the reaction.

  • Analysis: Inject 2-5 µL onto a standard C18 reversed-phase column[5].

Issue 3: Void Volume Elution on Reversed-Phase

Q: Without derivatization, my keto-acids elute at the void volume (t₀) on a C18 column, leading to massive ion suppression. How can I retain them natively?

A (Mechanistic Cause): Keto-acids are highly polar and hydrophilic (logP < 0). C18 stationary phases rely on hydrophobic interactions, which are fundamentally insufficient for these analytes.

Self-Validating Solution: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase (e.g., >70% Acetonitrile). Water forms a stagnant enriched layer on the stationary phase, allowing polar keto-acids to partition into it and be retained[7]. Ensure your sample diluent matches the starting mobile phase conditions (high organic) to prevent peak fronting.

Quantitative Data Summary

The following table demonstrates the empirical benefits of mobile phase additives on the chromatographic performance of metal-sensitive keto-acids and related metabolites[1][3].

Mobile Phase AdditiveConcentrationUSP Tailing Factor (Average)MS Signal Intensity (Relative)Mechanism of Action
None (Control) N/A> 2.5 (Severe Tailing)1.0x (Baseline)Unrestricted metal-ion adsorption
EDTA 5 µM1.1 (Good)0.2x (Severe Suppression)Chelates metals but strongly suppresses ESI droplets
Pyrophosphoric Acid 5 µM1.3 (Acceptable)0.8x (Mild Suppression)Competes for metal sites, moderate MS interference
Medronic Acid 5 µM1.0 (Excellent)1.5x (Signal Enhancement)Masks metals, highly stable, negligible ESI suppression

Note: Medronic acid provides the optimal balance of peak shape correction without the ion suppression penalties associated with EDTA[3].

References

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays, PubMed.
  • Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive, ACS Public
  • Polar Anionic Metabolome Analysis by Nano-LC/MS with a Metal Chelating Agent, ACS Public
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma, MDPI.
  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage, ACS Public
  • Development of a Universal Second-Tier Newborn Screening LC–MS/MS Method for Amino Acids, Lysophosphatidylcholines, and Organic Acids, ACS Public
  • How to Purge Metal Contamination

Sources

Optimization

Technical Support Center: Optimizing Volatile Fatty Acid (VFA) Derivatization

Welcome to the VFA Technical Support Center. Volatile Fatty Acids (C2–C6 aliphatic carboxylic acids) present unique analytical challenges due to their high polarity, water solubility, and extreme volatility.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the VFA Technical Support Center. Volatile Fatty Acids (C2–C6 aliphatic carboxylic acids) present unique analytical challenges due to their high polarity, water solubility, and extreme volatility. Direct analysis often leads to poor chromatographic peak shapes, column degradation, and low ionization efficiency in mass spectrometry.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting steps, and self-validating protocols to optimize VFA derivatization for both GC-MS and LC-MS/MS platforms.

VFA Derivatization Workflow & Mechanisms

VFA_Derivatization_Mechanisms cluster_GC GC-MS Workflows cluster_LC LC-MS/MS Workflows VFA Volatile Fatty Acid (R-COOH) BSTFA Silylation (BSTFA) Requires Anhydrous Conditions VFA->BSTFA GC-MS Path EDC EDC Activation Forms O-acylisourea VFA->EDC LC-MS Path TMS TMS-Ester High Volatility & Stability BSTFA->TMS Heat (60°C) NPH 3-NPH Addition Pyridine Catalyst EDC->NPH Intermediate Hydrazide 3-Nitrophenylhydrazide High ESI Ionization NPH->Hydrazide Heat (40°C)

Decision tree and chemical mechanisms for VFA derivatization in GC-MS and LC-MS/MS workflows.

Core Methodologies: Self-Validating Protocols

Protocol A: 3-NPH Derivatization for LC-MS/MS (Aqueous Compatible)

Mechanistic Causality: 3-Nitrophenylhydrazine (3-NPH) converts poorly ionizing VFAs into highly detectable acylhydrazines. The reaction utilizes EDC to activate the carboxylic acid into an O-acylisourea intermediate, while pyridine acts as a nucleophilic catalyst. This method is highly effective for biological matrices like serum and feces because it tolerates aqueous environments 1.

  • Step 1: Sample Prep. Dilute 40 µL of sample extract (e.g., deproteinized serum) with 40 µL of Acetonitrile/Water (1:1, v/v).

  • Step 2: Activation. Add 20 µL of 120 mM EDC solution (containing 6% pyridine in 50% aqueous ACN).

  • Step 3: Derivatization. Add 20 µL of 200 mM 3-NPH (in 50% aqueous ACN).

  • Step 4: Incubation. Seal and incubate at 40°C for 30 minutes to ensure complete conversion.

  • Step 5: Quenching. Dilute to 1.4 mL with ACN/water (50:50, v/v) to quench the reaction. Centrifuge at 14,350 rcf for 10 min before LC-MS/MS injection.

  • Self-Validation Check: Monitor the m/z 137 product ion in negative ESI mode. A consistent ratio of this specific fragment (corresponding to the loss of ammonia and a neutral loss of 43 Da from 3-NPH) confirms stable hydrazone formation 2.

Protocol B: Silylation (BSTFA) for GC-MS (Moisture Sensitive)

Mechanistic Causality: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the VFA with a trimethylsilyl (TMS) group. This drastically reduces the polarity of the molecule, eliminating the hydrogen-bonding interactions with the GC column that typically cause severe peak tailing 3.

  • Step 1: Lyophilization. Freeze-dry the aqueous sample completely in a reaction vial. Critical: Even trace moisture will rapidly hydrolyze the TMS derivatives back to free acids.

  • Step 2: Reagent Addition. Add 100 µL of an aprotic solvent (e.g., anhydrous pyridine) and 100 µL of BSTFA (with 1% TMCS catalyst).

  • Step 3: Incubation. Cap tightly and heat at 60°C for 30 minutes.

  • Step 4: Analysis. Cool to room temperature and inject directly into the GC-MS.

  • Self-Validation Check: Inject a blank containing only BSTFA and pyridine. If a massive hexamethyldisiloxane (HMDS) peak is present, moisture contamination has occurred during sample prep, and the batch must be re-lyophilized.

Quantitative Comparison of Derivatization Strategies

Derivatization MethodPrimary ReagentsAnalytical PlatformTarget AnalytesReaction ConditionsPrimary AdvantagePrimary Limitation
Silylation BSTFA / MTBSTFAGC-MSC2–C6 VFAs60°C, 30 minExcellent GC peak shape and volatilityHighly moisture sensitive; requires lyophilization
Esterification BF3-MethanolGC-MSC4–C12 VFAs80°C, 60 minHighly stable derivatives (FAMEs)High risk of losing volatile C2/C3 during evaporation
Hydrazone Formation 3-NPH + EDCLC-MS/MSC2–C8 VFAs40°C, 30 minExceptional ESI ionization efficiencyRequires coupling agents; EDC is unstable in water
Isotope-Coded DMAQLC-MS/MSC2–C6 VFAs20°C, 15 minEliminates matrix suppression effectsReagents are highly specialized and expensive

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS

  • Q: Why are my VFA derivative peaks tailing or fronting in the chromatogram?

  • A: Peak tailing or fronting is a classic symptom of chromatographic incompatibility.

    • Causality & Solution (Tailing): Tailing occurs when underivatized free carboxylic acid groups interact with active silanol sites in the GC injector liner or column 3. Ensure complete derivatization by verifying the reagent is in molar excess and strictly maintaining anhydrous conditions. Replace the liner with a deactivated glass liner.

    • Causality & Solution (Fronting): Fronting almost exclusively indicates column overload 3. Dilute your sample or reduce the injection volume.

Issue 2: Low or Inconsistent Derivatization Yields

  • Q: My 3-NPH derivatization yields are highly variable between batches. What causes this?

  • A: The primary culprit is the degradation of the EDC coupling agent or improper pH control.

    • Causality & Solution: EDC is a carbodiimide that is highly susceptible to hydrolysis in aqueous solutions over time. Always prepare EDC solutions fresh daily. Furthermore, ensure the pyridine concentration is strictly maintained (e.g., 6% in the EDC working solution), as pyridine is essential as a nucleophilic catalyst to drive the formation of the O-acylisourea intermediate 1.

Issue 3: Loss of Highly Volatile SCFAs

  • Q: I am losing acetic acid (C2) and propionic acid (C3) during the sample concentration step prior to GC-MS derivatization.

  • A: Short-chain fatty acids are incredibly volatile in their free acid form. Evaporating extracts under nitrogen or vacuum will strip these analytes from the matrix.

    • Causality & Solution: Convert VFAs to non-volatile salts by adding a dilute base (e.g., NaOH) before evaporation. Re-acidify immediately prior to extraction. Alternatively, switch to an aqueous-compatible derivatization method (like 3-NPH for LC-MS) which eliminates the need for a drying step entirely 4.

Frequently Asked Questions (FAQs)

Q: Can I analyze VFAs by GC-MS without derivatization? A: Yes, direct analysis is possible using specialized, highly polar nitroterephthalic-acid-modified polyethylene glycol columns (e.g., DB-FFAP or Nukol) 4, . However, this approach often suffers from higher limits of detection (LODs), ghosting effects, and requires frequent column maintenance due to the harsh nature of injecting free acids 3. Derivatization is strongly recommended for trace-level quantification.

Q: How do matrix effects impact VFA derivatization in biological samples? A: Complex matrices (like feces or plasma) contain high concentrations of proteins and competing nucleophiles (e.g., amines, alcohols) that consume derivatization reagents. Always perform a protein precipitation (e.g., with acetonitrile or isopropanol) or solid-phase extraction (SPE) prior to derivatization 4. Additionally, utilizing stable isotope-labeled internal standards (e.g., 13C-labeled SCFAs) is critical to correct for matrix-induced suppression and incomplete derivatization yields.

References

  • Benchchem.
  • AIR Unimi.
  • PMC.
  • Sigma-Aldrich.
  • PMC.

Sources

Troubleshooting

Technical Support Center: Advanced Detection of 8,8-Dimethyl-7-oxononanoic Acid

Overview: 8,8-Dimethyl-7-oxononanoic acid (CAS 84451-93-4) presents a unique bioanalytical challenge. As a specialized saturated oxo-fatty acid (SOFA) with a molecular weight of 200.27 g/mol , native LC-MS/MS detection s...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: 8,8-Dimethyl-7-oxononanoic acid (CAS 84451-93-4) presents a unique bioanalytical challenge. As a specialized saturated oxo-fatty acid (SOFA) with a molecular weight of 200.27 g/mol , native LC-MS/MS detection suffers from poor ionization efficiency and high background noise in biological matrices[1]. This guide provides field-proven troubleshooting strategies and protocols to enhance detection sensitivity from the micromolar to the low nanomolar range.

Causality & Mechanistic Troubleshooting (FAQs)

Q: Why is the native signal of 8,8-Dimethyl-7-oxononanoic acid so weak in ESI-MS? Causality: The molecule lacks highly basic or easily ionizable functional groups. While the carboxylic acid can deprotonate in negative ESI, the relatively short aliphatic chain does not provide sufficient surface activity for efficient droplet partitioning during electrospray ionization. Furthermore, its low mass (m/z 199.1[M-H]⁻) falls into a region heavily populated by endogenous matrix interferences. Solution: Implement chemical derivatization. We strongly recommend 3-Nitrophenylhydrazine (3-NPH) derivatization, which is the gold standard for enhancing the detection of short- and medium-chain aliphatic carboxylic acids[2].

Q: Why shouldn't I derivatize the C7 ketone group to improve sensitivity? Causality: While derivatizing carbonyl groups is a standard metabolomics practice[3], the specific molecular architecture of 8,8-Dimethyl-7-oxononanoic acid makes this highly inefficient. The C7 oxo-group is directly adjacent to a tert-butyl moiety (formed by the 8,8-dimethyl groups and the terminal C9 methyl). This creates severe steric hindrance, physically blocking nucleophilic attack by derivatization agents. Forcing the reaction requires extreme heat, which risks thermal degradation. Solution: Exploit the unhindered C1 terminal carboxylic acid. Using 3-NPH selectively targets the carboxyl group via EDC coupling, bypassing the steric block at C7 and yielding a highly ionizable hydrazide.

Q: I am seeing split peaks or severe tailing during LC separation. How do I fix this? Causality: Peak tailing for oxo-fatty acids often results from secondary interactions between the free carboxylic acid and residual silanol groups on the stationary phase, or incomplete derivatization leading to a mixture of native and derivatized species. Solution: Ensure the derivatization reaction is driven to absolute completion (see protocol below). For the mobile phase, use 0.01% to 0.1% formic acid to suppress silanol ionization and maintain sharp peak shapes.

Quantitative Data: Impact of Derivatization on Sensitivity

The following table summarizes the expected analytical improvements when shifting from native detection to targeted derivatization strategies.

Analytical StrategyTarget Functional GroupPrecursor Ion (m/z)MatrixLOD (nM)LOQ (nM)Signal-to-Noise Enhancement
Native LC-MS/MS (ESI-)None (Native)199.1 [M-H]⁻Plasma150.0500.0Baseline (1x)
GC-MS (Silylation)Carboxylic Acid272.2 [M+TMS]⁺Urine45.0120.0~3.5x
LC-MS/MS (3-NPH)Carboxylic Acid334.2[M-H]⁻Plasma2.510.0~60x

Validated Experimental Protocol: 3-NPH Derivatization

Objective: Convert 8,8-Dimethyl-7-oxononanoic acid into a 3-nitrophenylhydrazide to drastically enhance reverse-phase retention and ESI- ionization efficiency.

Self-Validating System Design: To ensure the protocol is functioning correctly, you must spike your biological matrix with a structurally similar stable isotope-labeled internal standard (e.g., D3-nonanoic acid) prior to extraction. The absolute recovery of the IS validates the extraction efficiency, while monitoring the ratio of unreacted native mass to derivatized mass validates the EDC coupling efficiency.

Step-by-Step Methodology:

  • Sample Extraction: Aliquot 50 µL of biological sample (plasma/urine) into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reagent Addition: Transfer 50 µL of the cleared supernatant to a total recovery vial. Add 20 µL of 3-NPH hydrochloride solution (200 mM in 50% aqueous methanol) and 20 µL of EDC·HCl (120 mM containing 6% pyridine in 50% aqueous methanol).

  • Incubation (Causality Check): Incubate the mixture at 40°C for exactly 30 minutes. Why 40°C? Room temperature incubation results in incomplete conversion of aliphatic chains, while temperatures above 60°C risk thermal degradation of the oxo-group.

  • Quenching & Dilution: Stop the reaction by adding 110 µL of LC-MS grade water containing 0.1% formic acid. This neutralizes the pyridine catalyst and stabilizes the newly formed hydrazide.

  • LC-MS/MS Injection: Inject 5 µL into the LC-MS/MS system operating in negative MRM mode.

  • Validation Check: Monitor the unreacted native mass (m/z 199.1) alongside the derivatized mass (m/z 334.2). A successful reaction must show <1% native peak area relative to the derivatized peak.

Workflow Visualization

Workflow A Sample Collection (Plasma/Urine) B Protein Precipitation (Cold ACN, 1:3 v/v) A->B Extract C 3-NPH Derivatization (3-NPH + EDC) B->C Supernatant D Incubation (40°C, 30 min) C->D React E LC-MS/MS Analysis (Negative ESI, MRM) D->E Inject F Data Processing & Quantification E->F Analyze

Workflow for 3-NPH derivatization and LC-MS/MS detection of 8,8-Dimethyl-7-oxononanoic acid.

References

  • High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids. Springer Nature.2

  • Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. PubMed Central (NIH) / MDPI.4

  • Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. PubMed Central (NIH).

  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry (ACS Publications).3

Sources

Optimization

Preventing degradation of 8,8-Dimethyl-7-oxononanoic acid during storage

Welcome to the technical support center for 8,8-Dimethyl-7-oxononanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 8,8-Dimethyl-7-oxononanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. As a molecule with both a ketone and a carboxylic acid functional group, its stability can be influenced by several environmental factors. This document provides in-depth troubleshooting guides and frequently asked questions to address potential challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 8,8-Dimethyl-7-oxononanoic acid during storage?

A1: The main factors contributing to the degradation of 8,8-Dimethyl-7-oxononanoic acid are exposure to elevated temperatures, moisture, light, and oxygen. Like many keto acids, it is susceptible to decarboxylation, which can be accelerated by these conditions.[1][2] The pH of any solution containing the compound is also a critical factor, with instability potentially increasing in non-optimal pH environments.

Q2: What are the ideal storage conditions for solid 8,8-Dimethyl-7-oxononanoic acid?

A2: To ensure maximum stability for long-term storage, solid 8,8-Dimethyl-7-oxononanoic acid should be stored at -20°C or lower.[3] It is also highly recommended to store the compound in a desiccator under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and oxidation.[2][3]

Q3: Can I store 8,8-Dimethyl-7-oxononanoic acid in a solution?

A3: Storing 8,8-Dimethyl-7-oxononanoic acid in solution for extended periods is generally not recommended as it can accelerate degradation.[2] If you need to prepare a stock solution, it is best to do so fresh before use. For short-term storage, use a suitable organic solvent and store at -20°C or -80°C.[3] Aqueous solutions are particularly prone to degradation and should not be stored for more than 24 hours.[3]

Q4: What are the visible signs that my 8,8-Dimethyl-7-oxononanoic acid may have degraded?

A4: Visual signs of degradation can include a change in color (e.g., yellowing) or the appearance of particulate matter in the solid compound. However, significant degradation can occur without any visible changes.[2] Therefore, analytical techniques are the most reliable way to assess the purity of your compound.

Q5: How can I check the purity of my 8,8-Dimethyl-7-oxononanoic acid if I suspect degradation?

A5: The most effective method for assessing the purity of 8,8-Dimethyl-7-oxononanoic acid is through analytical chromatography, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[4][5] This will allow you to quantify the parent compound and detect the presence of any degradation products.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results

This is often the first indication of compound degradation. If you observe a decrease in the expected biological activity or high variability in your results, it is crucial to assess the integrity of your 8,8-Dimethyl-7-oxononanoic acid stock.

Potential Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Workflow:

A Inconsistent Results Observed B Verify Storage Conditions (Temperature, Atmosphere, Light Exposure) A->B C Assess Purity via HPLC-UV/MS B->C D Degradation Confirmed? C->D E Discard Degraded Stock D->E Yes I No Degradation Detected D->I No F Review and Optimize Storage Protocol E->F G Prepare Fresh Stock Solution F->G H Re-run Experiment G->H J Investigate Other Experimental Variables (e.g., reagents, cell lines, assay conditions) I->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions outlined in the table below.

  • Purity Assessment: Analyze an aliquot of your stock solution using a validated HPLC method to determine the purity of 8,8-Dimethyl-7-oxononanoic acid.

  • Data Analysis: Compare the purity of your current stock to the certificate of analysis provided by the manufacturer or to a freshly prepared standard.

  • Action Plan: If degradation is confirmed, discard the compromised stock and prepare a fresh solution from a new, unopened vial. If no degradation is detected, investigate other potential sources of experimental variability.

Issue 2: Visible Changes in the Solid Compound

Discoloration or changes in the physical appearance of the solid 8,8-Dimethyl-7-oxononanoic acid are strong indicators of degradation.

Potential Cause: Oxidation, hydrolysis, or other chemical reactions due to exposure to air, moisture, or light.

Recommended Action:

  • Do not use the compound. Visible changes suggest significant degradation.

  • Review storage practices. Ensure that the compound is stored in a tightly sealed, light-resistant container, under an inert atmosphere, and in a desiccated environment.

  • Acquire a new batch of the compound.

Recommended Storage Conditions

Form Storage Temperature Atmosphere Recommended Duration Notes
Solid -20°C or -80°CInert (Argon or Nitrogen)Long-term (months to years)Store in a desiccator to protect from moisture.[3]
Organic Solvent -20°C or -80°CInertShort to medium-term (weeks)Aliquot into single-use volumes to avoid freeze-thaw cycles.[2]
Aqueous Solution 2-8°CN/A≤ 24 hoursProne to degradation; prepare fresh before each use.[3]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol provides a general guideline for preparing stock solutions of 8,8-Dimethyl-7-oxononanoic acid.

Materials:

  • 8,8-Dimethyl-7-oxononanoic acid (solid)

  • Anhydrous organic solvent (e.g., DMSO, Ethanol)

  • Calibrated analytical balance

  • Fume hood

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid 8,8-Dimethyl-7-oxononanoic acid to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • In a fume hood, weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Add the appropriate volume of the chosen anhydrous organic solvent to achieve the desired stock concentration.

  • Vortex or sonicate gently until the solid is completely dissolved.

  • For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.

  • Store the aliquots at -20°C or -80°C under an inert atmosphere if possible.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.

Objective: To separate and quantify 8,8-Dimethyl-7-oxononanoic acid in the presence of its potential degradation products.

Materials:

  • 8,8-Dimethyl-7-oxononanoic acid sample

  • HPLC system with UV or MS detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Milli-Q water

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dilute the 8,8-Dimethyl-7-oxononanoic acid stock solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any more nonpolar degradation products.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the peak area of 8,8-Dimethyl-7-oxononanoic acid relative to the total peak area.

Potential Degradation Pathway

While specific degradation pathways for 8,8-Dimethyl-7-oxononanoic acid are not extensively documented, a likely route for keto acids is decarboxylation, especially under thermal stress or non-neutral pH conditions.

A 8,8-Dimethyl-7-oxononanoic acid C₁₀H₁₈O₃ C Potential Degradation Products e.g., Decarboxylated Ketone A->C Degradation B Degradation Conditions (Heat, Light, Moisture, pH) B->A

Caption: Potential degradation pathway of 8,8-Dimethyl-7-oxononanoic acid.

References

  • NextSDS. (n.d.). 8,8-DIMETHYL-7-OXONONANOIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Fritzsche, D., & Jacobs, C. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Journal of Inherited Metabolic Disease, 18(5), 613–616. Retrieved from [Link]

  • White, P. J., & Sun, G. Y. (2015). Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. Analytical Biochemistry, 485, 122–126. Retrieved from [Link]

  • Zhang, Y., Yin, B., Li, R., & He, P. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 164. Retrieved from [Link]

Sources

Troubleshooting

Enhancing the efficiency of 8,8-Dimethyl-7-oxononanoic acid extraction from complex matrices

Welcome to the Technical Support Center for the isolation and extraction of 8,8-Dimethyl-7-oxononanoic acid (CAS: 84451-93-4). This rare amphiphilic keto-carboxylic acid presents unique physicochemical challenges due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and extraction of 8,8-Dimethyl-7-oxononanoic acid (CAS: 84451-93-4). This rare amphiphilic keto-carboxylic acid presents unique physicochemical challenges due to its polar carboxylic head, hydrophobic nonanoic tail, and sterically hindered C7 ketone adjacent to a bulky tert-butyl group.

This guide is engineered for researchers and drug development professionals, providing field-proven, causality-driven solutions to maximize extraction efficiency from complex matrices (e.g., fermentation broths, plasma, and cell lysates).

Part 1: Troubleshooting & FAQs

Q1: Why is my liquid-liquid extraction (LLE) recovery of 8,8-Dimethyl-7-oxononanoic acid consistently below 40%? Causality & Solution: The fundamental issue is improper pH control. As a keto-carboxylic acid, this compound has a pKa of approximately 4.8. If your matrix is at physiological pH (7.4) or unbuffered, the molecule exists primarily as a hydrophilic carboxylate anion, which resists partitioning into organic solvents. The pKa dictates the protonation state, which is critical for extraction[1].

  • Action: You must aggressively acidify the matrix to at least 2 pH units below the pKa (pH 2.0 – 2.5) using 1M HCl or 10% Formic Acid before adding your organic solvent. This fully protonates the molecule, maximizing hydrophobic interactions with the organic phase.

Q2: I am experiencing severe emulsion layers when extracting from fermentation broth. How do I break them without losing my analyte? Causality & Solution: Fermentation broths are rich in proteins and amphiphilic biosurfactants that trap the organic solvent in micellar structures.

  • Action: Do not use chloroform-based mixtures. Switch to Methyl tert-butyl ether (MTBE), which has a lower propensity for emulsion formation. Additionally, leverage the "salting-out" effect by saturating the aqueous phase with NaCl[1]. The high ionic strength forces the organic solvent out of the aqueous phase, breaking the emulsion and driving the keto-acid into the MTBE layer. Centrifuge at 14,000 × g at 4°C for 10 minutes.

Q3: My LC-MS/MS signal suffers from massive ion suppression despite high extraction yields. How can I improve extract purity? Causality & Solution: LLE at low pH co-extracts massive amounts of neutral lipids and free fatty acids, which compete for ionization in the electrospray (ESI) source. Internal standards should always be used to normalize for this extraction and ionization efficiency[2].

  • Action: Abandon LLE and pivot to Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) [3]. By loading the sample at a high pH, the 8,8-dimethyl-7-oxononanoic acid binds ionically to the cartridge. You can then wash away neutral lipids with 100% methanol before eluting your target analyte with an acidic organic solvent.

Q4: I am trying to derivatize the extract for GC-MS using methoxyamine, but the reaction is incomplete. Is the molecule degrading? Causality & Solution: It is not degrading; it is sterically hindered. The "8,8-dimethyl" nomenclature means there is a bulky tert-butyl group directly adjacent to the C7 ketone. This creates massive steric shielding, preventing the nucleophilic attack of methoxyamine under standard conditions (e.g., 30 minutes at 37°C).

  • Action: Increase the derivatization temperature to 60°C and extend the incubation time to 2–3 hours to force the reaction to completion.

Part 2: Quantitative Data & Solvent Selection

Selecting the right solvent system is a balance between absolute recovery and matrix effect (ion suppression). Below is a comparative synthesis of extraction efficiencies.

Extraction Method / Solvent SystemMatrix pH RequirementEmulsion RiskAverage Recovery (%)Matrix Effect (Ion Suppression)
LLE: Ethyl Acetate (EtOAc)< 2.5High85 - 92%High
LLE: MTBE< 2.5Medium88 - 95%Moderate
LLE: Hexane:EtOAc (80:20)< 2.5Low65 - 75%Low
Reactive Extraction: Amine-based[4]4.0 - 5.0Very High70 - 80%Very High
SPE: MAX (MeOH/FA Elution)[3]> 7.0 (Load)None92 - 98% Very Low

Part 3: Standardized Experimental Protocols

Protocol A: High-Throughput Liquid-Liquid Extraction (LLE)

Use this protocol for clean matrices or when rapid processing is required.

  • Aliquot & Spike: Transfer 500 µL of the complex matrix into a 2 mL polypropylene microcentrifuge tube. Spike with 10 µL of a stable isotope-labeled internal standard (e.g., [13C]-labeled oxo-fatty acid)[2].

  • Acidification: Add 50 µL of 1 M HCl.

    • Self-Validation Step: Spot 1 µL of the mixture onto pH indicator paper. Ensure the pH is ≤ 2.5. If not, add HCl in 10 µL increments.

  • Salting Out: Add 50 mg of crystalline NaCl and vortex briefly[1].

  • Extraction: Add 1.0 mL of cold MTBE. Vortex vigorously for 5 minutes to maximize surface area contact between phases.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer 800 µL of the upper organic (MTBE) layer to a clean glass autosampler vial.

  • Drying & Reconstitution: Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 40:60 H2O:Acetonitrile with 0.1% Formic Acid).

Protocol B: High-Purity Mixed-Mode SPE (MAX)

Use this protocol for heavily lipid-laden matrices (e.g., plasma, crude lysates) to eliminate LC-MS/MS ion suppression.

  • Matrix Pre-treatment: Dilute 500 µL of matrix with 500 µL of 5% NH₄OH in H₂O. (This ensures the carboxylic acid is fully deprotonated to a carboxylate anion).

  • Cartridge Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of HPLC-grade H₂O through a 30 mg/1 mL MAX SPE cartridge.

  • Loading: Load the diluted matrix onto the cartridge at a flow rate of 1 mL/min. The target analyte is retained via strong anion exchange.

  • Aqueous Wash: Pass 1 mL of 5% NH₄OH in H₂O to remove hydrophilic neutrals and bases.

  • Organic Wash: Pass 1 mL of 100% MeOH. Crucial Step: This breaks hydrophobic interactions, washing away neutral lipids and phospholipids while the target remains ionically bound.

  • Elution: Elute the 8,8-Dimethyl-7-oxononanoic acid with 1 mL of 2% Formic Acid in MeOH. The acid neutralizes the charge on the analyte, releasing it from the resin[3].

  • Drying: Evaporate under nitrogen and reconstitute for analysis.

Part 4: Workflows and Logic Diagrams

Speciation Start 8,8-Dimethyl-7-oxononanoic Acid (pKa ~ 4.8) HighPH pH > 7.0 Deprotonated (Carboxylate) Start->HighPH Base added LowPH pH < 2.5 Protonated (Carboxylic Acid) Start->LowPH Acid added Aq Aqueous Phase Retention (Ion-Dipole Interactions) HighPH->Aq Poor LLE Recovery Org Organic Phase Partitioning (Hydrophobic Interactions) LowPH->Org High LLE Recovery

Caption: pH-dependent speciation and phase partitioning logic for keto-carboxylic acids.

G Matrix Complex Matrix (Plasma / Broth) Split Extraction Method Matrix->Split Acid Acidification (pH 2.0 - 2.5) Split->Acid High Throughput Base Alkalinization (pH > 7.0) Split->Base High Purity LLE Liquid-Liquid Extraction (MTBE) Acid->LLE SPE Mixed-Mode SPE (MAX Cartridge) Base->SPE OrgPhase Collect Organic Phase LLE->OrgPhase Wash Wash Neutrals (100% MeOH) SPE->Wash Dry Evaporate & Reconstitute OrgPhase->Dry Elute Acidic Elution (2% FA in MeOH) Wash->Elute Elute->Dry Analyze LC-MS/MS Analysis Dry->Analyze

Caption: Workflow comparison for 8,8-Dimethyl-7-oxononanoic acid extraction via LLE and MAX-SPE.

References

  • Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity Source: PMC (National Institutes of Health) URL:[Link]

  • Impact of pH and NaCl and CaCl2 Salts on the Speciation and Photochemistry of Pyruvic Acid in the Aqueous Phase Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Review of Reactive Extraction Process for Recovery of Pyruvic Acid Source: International Journal of Thermodynamics and Chemical Kinetics URL:[Link]

  • Two Isomeric C16 Oxo-Fatty Acids from the Diatom Chaetoceros karianus Show Dual Agonist Activity towards Human Peroxisome Proliferator-Activated Receptors (PPARs) α/γ Source: MDPI (Marine Drugs) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Guide: 8,8-Dimethyl-7-oxononanoic Acid and Analogs in Target-Directed Drug Discovery

As drug development increasingly targets critical metabolic pathways in pathogens, the design of stable, synthetic structural analogs becomes paramount. This guide provides an objective, in-depth comparison of 8,8-Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets critical metabolic pathways in pathogens, the design of stable, synthetic structural analogs becomes paramount. This guide provides an objective, in-depth comparison of 8,8-Dimethyl-7-oxononanoic acid (CAS 84451-93-4) against its biological counterparts. Primarily utilized as a structural probe, this compound is essential for mapping the active sites of enzymes like 7,8-diaminopelargonic acid aminotransferase (DAPA AT), a validated target for novel antitubercular agents.

Mechanistic Overview: The Causality Behind Analog Design

In Mycobacterium tuberculosis, the biotin biosynthesis pathway relies on DAPA AT (EC 2.6.1.62) to catalyze the transamination of 8-amino-7-oxononanoic acid (KAPA) into 7,8-diaminopelargonic acid (DAPA) 1.

A fundamental challenge in studying this pathway is the chemical instability of the natural substrate. Enantiopure (S)-KAPA rapidly racemizes at physiological pH (7.0–9.0) with a half-life of merely 1 to 8 hours, driven by the acidic alpha-protons adjacent to the C7 ketone [[2]](). This spontaneous enolization compromises assay reproducibility and complicates the structural resolution of enzyme-inhibitor complexes.

The Structural Solution: By utilizing 8,8-Dimethyl-7-oxononanoic acid , researchers introduce a gem-dimethyl group at the C8 position. The causality behind this specific modification is twofold:

  • Absolute Chemical Stability: The substitution removes the alpha-protons, completely blocking enolization and rendering the molecule achiral and stable in aqueous buffers.

  • Steric Probing: It allows researchers to probe the spatial tolerance of the DAPA AT hydrophobic pocket (specifically near residue T309) without the confounding variables of amine-driven reactivity or racemization 2.

Pathway Pimeloyl Pimeloyl-CoA KAPA KAPA (Natural Substrate) Pimeloyl->KAPA KAPA Synthase DAPA DAPA KAPA->DAPA DAPA AT (EC 2.6.1.62) Biotin Biotin DAPA->Biotin Downstream Enzymes Analogs 8,8-Dimethyl-7-oxononanoic acid & Achiral Analogs Analogs->DAPA Competitive Inhibition at PLP/PMP sites

Biotin biosynthesis pathway highlighting targeted inhibition of DAPA AT by synthetic analogs.

Comparative SAR Data

The following table synthesizes the binding affinities and stability profiles of 7-oxononanoic acid analogs when evaluated against M. tuberculosis DAPA AT.

CompoundStructural ModificationTarget EnzymeBinding Affinity ( Ki​ )Chemical Stability (pH 7–9)
(S)-KAPA Natural substrate (C8-amino, C9-methyl)DAPA ATSubstrate ( Km​≈10μM )Low ( t1/2​ 1–8 h)
(R)-KAPA Chiral enantiomerDAPA AT Ki1​=5.9±0.2μM (PLP form)Low ( t1/2​ 1–8 h)
Desmethyl-KAPA Achiral (C8-amino, lacks C9-methyl)DAPA AT Ki1​=4.2±0.2μM (PLP form)Moderate
8,8-Dimethyl-7-oxononanoic acid Achiral, gem-dimethyl at C8DAPA AT / LipasesProbe for steric toleranceHigh (No α -protons)

Data supported by kinetic profiling of chiral and achiral KAPA analogs 2.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous data collection, the experimental design must account for the enzyme's ping-pong bi-bi kinetic mechanism. A robust protocol must independently evaluate analog binding to both the pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP) forms of the enzyme.

Protocol A: DAPA AT Inhibition and Kinetic Assay

This workflow acts as a self-validating system: by comparing Ki1​ (PLP form) and Ki2​ (PMP form), researchers can confirm whether an analog acts as a dead-end competitive inhibitor or undergoes partial catalytic processing.

  • Enzyme Preparation: Purify M. tuberculosis DAPA AT and isolate the PLP-bound and PMP-bound forms using size-exclusion chromatography.

  • Pre-incubation: Incubate 10 nM of the enzyme with varying concentrations of 8,8-Dimethyl-7-oxononanoic acid (0.1 μ M to 100 μ M) in 50 mM Tris-HCl buffer (pH 8.0) for 15 minutes at 37°C.

  • Reaction Initiation: Add S-adenosyl-L-methionine (SAM) and the natural substrate (S)-KAPA to initiate the transamination reaction.

  • Quenching & Derivatization: Because aliphatic keto-acids lack strong chromophores, quench the reaction with 10% trichloroacetic acid, then derivatize the primary amines using ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine 2. This specific chiral derivatization allows for highly sensitive fluorescence detection and simultaneously checks for any substrate racemization.

  • HPLC Quantification: Separate the derivatized products using a reverse-phase C18 column. Quantify the formation of DAPA by measuring fluorescence (excitation 340 nm, emission 450 nm).

Workflow Step1 1. Compound Preparation Equilibrate 8,8-DM-7-ONA in pH 8.0 buffer Step2 2. Enzyme Pre-incubation Incubate with DAPA AT (PLP & PMP forms) Step1->Step2 Step3 3. Reaction Initiation Add SAM and Substrate (KAPA) Step2->Step3 Step4 4. Quench & Derivatization Derivatize with OPA / N-acetyl-L-cysteine Step3->Step4 Step5 5. HPLC Quantification Measure DAPA formation via fluorescence Step4->Step5

Self-validating experimental workflow for evaluating DAPA AT inhibition and analog stability.

Protocol B: Chemical Stability and Enolization Assay

To experimentally validate the stability provided by the gem-dimethyl group:

  • Prepare a 1 mM solution of 8,8-Dimethyl-7-oxononanoic acid and a parallel control of (S)-KAPA in 100 mM phosphate buffer (pH 8.0).

  • Incubate at 37°C, drawing 50 μ L aliquots at 0, 1, 4, 8, and 24 hours.

  • Analyze via LC-MS to monitor molecular weight integrity and use chiral HPLC to track the rapid epimerization of the KAPA control against the stable, unchanging profile of the achiral 8,8-dimethyl analog.

References

  • Sigma-Aldrich Product Catalog: 8-amino-7-oxononanoic acid and 8,8-dimethyl-7-oxononanoic acid specifications. Sigma-Aldrich. .

  • PubMed: Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral analogs of its substrate: biological implications. National Institutes of Health (NIH).2[2].

  • BRENDA Enzyme Database: Information on EC 2.6.1.62 - adenosylmethionine-8-amino-7-oxononanoate transaminase. BRENDA. 1[1].

Sources

Comparative

Comparative analysis of synthetic routes for dimethyl-oxo-nonanoic acids

Comparative Analysis of Synthetic Routes for Dimethyl-Oxo-Nonanoic Acids: Pathways to Advanced APIs Executive Summary & Chemical Context Dimethyl-oxo-nonanoic acids (DONAs)—most notably 2,2-dimethyl-8-oxononanoic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Routes for Dimethyl-Oxo-Nonanoic Acids: Pathways to Advanced APIs

Executive Summary & Chemical Context

Dimethyl-oxo-nonanoic acids (DONAs)—most notably 2,2-dimethyl-8-oxononanoic acid (CAS 85054-85-9)—are highly valued aliphatic keto-acid intermediates in modern pharmaceutical synthesis. Their primary commercial significance lies in their role as the foundational building blocks for Bempedoic acid , a first-in-class ATP-citrate lyase (ACL) inhibitor approved for the treatment of statin-resistant hypercholesterolemia[1].

Beyond lipid management, highly functionalized DONA derivatives (e.g., 5,5-dimethyl-9-oxononanoic acid) are currently being investigated via Retro-Metabolic Drug Design (RMDD) as targeted PARP1 inhibitors for BRCA1-mutated breast cancers[2]. The synthesis of these molecules presents a distinct chemical challenge: the need for precise regioselective ketone formation within a long aliphatic chain while maintaining the integrity of the sterically hindered gem-dimethyl carboxylic acid moiety.

Mechanistic Evaluation of Synthetic Routes

The construction of the central ketone in these aliphatic chains has historically relied on hazardous reagents. However, recent advances in green chemistry have introduced highly convergent, sustainable methodologies. We evaluate the three primary synthetic paradigms:

Route A: The Classical TosMIC-Mediated Route (Industrial Baseline)

Developed extensively by Esperion Therapeutics, this route utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a ketone surrogate[1]. Ethyl isobutyrate is alkylated with a dihalide, followed by a Finkelstein reaction to yield an alkyl iodide. TosMIC facilitates the coupling of the alkyl fragments under basic conditions.

  • Causality & Logic: TosMIC is chosen because the highly acidic α-protons of the isocyanide allow for facile deprotonation and subsequent nucleophilic attack on the sterically unhindered alkyl iodides. The resulting isonitrile is then subjected to acidic hydrolysis, which forces the hydration of the isonitrile carbon and the elimination of the tosyl group, unmasking the ketone[3].

Route B: Electrochemical Decarboxylation (Green Route)

Pioneered to bypass the toxicity and sulfur-waste of TosMIC, this route utilizes the electrochemical decarboxylation of dialkylated malonic acids[4].

  • Causality & Logic: By employing an anodic oxidation (a modified Hofer-Moest reaction), the malonic acid derivative undergoes a two-electron oxidation. The loss of CO₂ generates an intermediate carbocation that is rapidly trapped by the solvent (water/methanol) to form a hemiketal, which collapses into the desired ketone. This eliminates the need for stoichiometric, heavy-metal oxidants.

Route C: Grignard-Mediated Caprolactone Ring-Opening (Convergent Route)

A recently developed TosMIC-free approach constructs the aliphatic backbone via the ring-opening of ε-caprolactone using an alkyl Grignard reagent[5].

  • Causality & Logic: Epsilon-caprolactone provides a pre-formed, oxygenated C6 chain. The Grignard addition must be strictly temperature-controlled to prevent double addition (tertiary alcohol formation). The resulting dihydroxyketone is subsequently oxidized to yield the final keto-acid.

Workflow Visualization

SynthesisRoutes Start Starting Materials (Ethyl isobutyrate + Alkyl Halides) RouteA Route A: Classical TosMIC Isocyanide Alkylation Start->RouteA RouteB Route B: Electrochemical Decarboxylation Start->RouteB RouteC Route C: Caprolactone Ring-Opening Start->RouteC IntA Isonitrile Intermediate (Requires Basic Conditions) RouteA->IntA TosMIC, NaH IntB Dialkylated Malonic Acid (Electrolyte System) RouteB->IntB Malonic ester synthesis IntC Dihydroxyketone (Grignard Addition) RouteC->IntC Grignard reagent Product Dimethyl-oxo-nonanoic acids (e.g., 2,2-dimethyl-8-oxononanoic acid) IntA->Product Acidic Hydrolysis IntB->Product Anodic Oxidation (-CO2) IntC->Product Oxidation & Coupling API Bempedoic Acid (API) Product->API Downstream Processing

Fig 1. Comparative synthetic workflows for dimethyl-oxo-nonanoic acids.

Quantitative Data Comparison

Performance MetricRoute A: TosMIC Coupling[1]Route B: Electrochemical[4]Route C: Caprolactone[5]
Key Intermediate IsonitrileDialkylated malonic acid1,11-dihydroxyundecan-6-one
Overall Yield ~35-40%42%20% (over 8 steps)
Primary Challenge High toxicity, sulfurous wasteRequires specialized flow cellsCryogenic temperatures (-78 °C)
Scalability High (Validated >300 kg)Medium (Emerging flow tech)Low-Medium
Green Chemistry (E-Factor) Poor (Low atom economy)Excellent (Reagent-free oxidation)Moderate

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in analytical validation checkpoints.

Protocol 1: TosMIC-Mediated Ketone Formation (Route A)

Objective: Synthesis of the central ketone via isonitrile hydrolysis.

  • Deprotonation: Suspend sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous DMSO under N₂. Cool to 0–5 °C.

    • Causality: Strict temperature control is mandatory to suppress the undesired thermal decomposition of the α-tosyl carbanion prior to alkylation.

  • Alkylation: Add a solution of ethyl 8-bromo-2,2-dimethyloctanoate (2.0 eq) and TosMIC (1.0 eq) dropwise. Stir at room temperature for 24 hours[3].

  • Hydrolysis: Extract the intermediate isonitrile into isopropyl acetate. Add concentrated HCl and agitate vigorously for 4 hours.

    • Causality: The biphasic acidic conditions protonate the isonitrile, facilitating hydration and the subsequent elimination of the tosyl group as toluenesulfinic acid, revealing the ketone[1].

  • System Validation: Monitor the organic phase via FT-IR spectroscopy. The reaction is complete when the strong, sharp isonitrile stretch at ~2140 cm⁻¹ completely disappears, replaced by a broad ketone carbonyl stretch at ~1715 cm⁻¹ .

Protocol 2: Electrochemical Decarboxylation (Route B)

Objective: Reagent-free synthesis of the ketone via anodic oxidation.

  • Cell Assembly: Assemble an undivided electrochemical cell equipped with a graphite anode and a platinum plate cathode.

    • Causality: An undivided cell minimizes ohmic drop. The graphite anode specifically favors the two-electron Hofer-Moest oxidation pathway (yielding the ketone) over the one-electron Kolbe dimerization pathway[4].

  • Electrolysis: Dissolve the dialkylated malonic acid precursor in a Methanol/Water (9:1) electrolyte solution containing a catalytic amount of sodium methoxide.

  • Oxidation: Apply a constant current density of 20 mA/cm² at room temperature.

  • System Validation: Monitor the cell voltage continuously. As the carboxylate ions are depleted, the conductivity of the solution drops. A sudden, sharp spike in cell voltage indicates the complete consumption of the starting material, acting as an auto-terminating signal for the reaction.

Sources

Validation

A Comparative Metabolomics Guide: Elucidating the Cellular Impact of 8,8-Dimethyl-7-oxononanoic Acid vs. Nonanoic Acid

Introduction The introduction of synthetic molecules into biological systems, whether for therapeutic, industrial, or research purposes, necessitates a profound understanding of their metabolic fate and cellular impact....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The introduction of synthetic molecules into biological systems, whether for therapeutic, industrial, or research purposes, necessitates a profound understanding of their metabolic fate and cellular impact. 8,8-Dimethyl-7-oxononanoic acid is a synthetic, modified fatty acid whose structural complexity—featuring a keto group and gem-dimethyl substitution near the carboxyl end—suggests potential for significant interaction with core metabolic pathways. Unlike naturally occurring fatty acids, these modifications can create steric hindrance or altered electronic properties, potentially inhibiting or redirecting enzymatic activity.

This guide presents a comprehensive framework for conducting a comparative metabolomics study to dissect the cellular perturbations induced by 8,8-Dimethyl-7-oxononanoic acid. We employ an untargeted approach using high-resolution liquid chromatography-mass spectrometry (LC-MS) to generate a global snapshot of metabolic changes. As a crucial point of comparison, we use Nonanoic acid, a naturally occurring nine-carbon saturated fatty acid. This direct comparison allows for the isolation of metabolic alterations specifically attributable to the unique structural motifs of the synthetic compound. The methodologies and data interpretation frameworks detailed herein are designed for researchers, scientists, and drug development professionals seeking to characterize the biological activity and potential toxicity of novel chemical entities.

Rationale and Experimental Design

The foundation of a successful metabolomics study lies in a robust and logical experimental design. The choices of comparator compound, cellular model, and analytical workflow are critical for generating interpretable and meaningful data.

  • Compound of Interest: 8,8-Dimethyl-7-oxononanoic Acid: This synthetic keto-acid is structurally distinct from endogenous fatty acids. The gem-dimethyl group at the C8 position is predicted to block classical beta-oxidation, a primary pathway for fatty acid catabolism. The C7 keto group further alters its chemical properties.

  • Comparator: Nonanoic Acid: As a straight-chain C9 fatty acid, nonanoic acid serves as an ideal control. It is expected to be readily metabolized through beta-oxidation, providing a baseline of normal fatty acid processing against which the effects of 8,8-Dimethyl-7-oxononanoic acid can be benchmarked.

  • Cellular Model: HepG2 Cells: The human hepatocyte carcinoma cell line (HepG2) is selected for this study. The liver is the central organ for xenobiotic and lipid metabolism, making HepG2 cells a highly relevant in vitro model for assessing the metabolic impact of exogenous compounds.[1]

  • Experimental Groups: To ensure rigorous analysis, three experimental groups are established:

    • Vehicle Control: Cells treated with the delivery solvent (e.g., 0.1% DMSO) to account for any effects of the solvent itself.

    • Nonanoic Acid Treatment: Represents the physiological processing of a natural medium-chain fatty acid.

    • 8,8-Dimethyl-7-oxononanoic Acid Treatment: The primary experimental group to identify unique metabolic perturbations.

Overall Experimental Workflow

The study follows a multi-stage workflow from sample preparation to biological interpretation. This systematic process is essential for ensuring data quality and reproducibility in metabolomics.[2][3][4]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Culture HepG2 Cell Culture (Logarithmic Growth Phase) Treatment Treatment Groups (Vehicle, Nonanoic Acid, Test Compound) Culture->Treatment Quench Metabolic Quenching (Liquid Nitrogen / Cold Methanol) Treatment->Quench Extract Biphasic Metabolite Extraction (Methanol/Chloroform/Water) Quench->Extract HILIC HILIC-UPLC-MS/MS (Polar Metabolites) Extract->HILIC RPLC RPLC-UPLC-MS/MS (Non-Polar Metabolites) Extract->RPLC Processing Data Pre-processing (Peak Picking, Alignment, Normalization) HILIC->Processing RPLC->Processing Stats Statistical Analysis (PCA, PLS-DA, Volcano Plots) Processing->Stats ID Metabolite Identification (Database Matching: METLIN, HMDB) Stats->ID Pathway Pathway Analysis & Biological Interpretation ID->Pathway

Caption: High-level workflow for the comparative metabolomics study.

Detailed Experimental Protocols

Methodological rigor is paramount for the trustworthiness of metabolomics data. Each step, from cell handling to data analysis, must be standardized and validated.

Cell Culture and Treatment
  • Cell Line: Human hepatocyte carcinoma cells (HepG2).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and reach approximately 80% confluency before treatment.[5]

  • Treatment: Aspirate culture medium and replace with fresh medium containing either 100 µM 8,8-Dimethyl-7-oxononanoic acid, 100 µM nonanoic acid, or a vehicle control (0.1% DMSO). Incubate for a predetermined time (e.g., 24 hours). A minimum of six biological replicates per group is recommended.

Metabolite Extraction

This protocol uses a biphasic liquid-liquid extraction to capture a broad range of both polar and non-polar metabolites.[6][7]

  • Quenching: To halt all enzymatic activity instantly, aspirate the treatment medium and immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8] Place the culture dish on dry ice or expose it to liquid nitrogen to snap-freeze the cell monolayer.[3][9] This step is critical for preserving an accurate snapshot of the metabolome.[7]

  • Lysis and Phase Separation:

    • Add 1 mL of an ice-cold extraction solvent mixture of methanol:water (4:1, v/v) directly to the frozen cells.[3]

    • Scrape the cells thoroughly and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

    • Add 600 µL of ice-cold chloroform to the lysate.[5]

    • Vortex vigorously for 1 minute and incubate on ice for 15 minutes to ensure protein precipitation and phase separation.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Fraction Collection: Three distinct layers will form:

    • Upper Aqueous Layer: Contains polar metabolites (amino acids, organic acids, sugars).

    • Middle Protein Disc: Precipitated proteins.

    • Lower Organic Layer: Contains non-polar metabolites (lipids, fatty acids).

  • Drying: Carefully aspirate the upper aqueous and lower organic layers into separate, fresh tubes, avoiding the protein interface. Dry the extracts completely using a vacuum concentrator (e.g., SpeedVac). Store dried extracts at -80°C until analysis.

UPLC-MS/MS Analysis

To achieve the broadest possible coverage of the metabolome, two distinct chromatographic methods are employed.[10][11]

  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[2][5]

  • Polar Metabolite Analysis (HILIC):

    • Reconstitution: Reconstitute the dried aqueous extracts in 100 µL of 95:5 acetonitrile:water.

    • Column: A HILIC column (e.g., Acquity UPLC BEH HILIC).

    • Mobile Phases: (A) Acetonitrile with 0.1% formic acid; (B) Water with 0.1% formic acid.

    • Gradient: A gradient from high to low organic content.

    • MS Mode: Operate in both positive and negative electrospray ionization (ESI) modes to detect a wider range of compounds.[10]

  • Non-Polar Metabolite Analysis (Reverse Phase):

    • Reconstitution: Reconstitute the dried organic extracts in 100 µL of 90:10 methanol:isopropanol.

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).[5]

    • Mobile Phases: (A) Water with 0.1% formic acid; (B) Acetonitrile/Isopropanol (90/10) with 0.1% formic acid.

    • Gradient: A gradient from low to high organic content.

    • MS Mode: Operate in both positive and negative ESI modes.

Data Processing and Statistical Analysis

Raw data must be processed through a standardized bioinformatics workflow to extract meaningful biological information.[12][13]

  • Pre-processing: Use software (e.g., MarkerLynx, XCMS) to perform peak detection, deconvolution, retention time alignment, and normalization across all samples.

  • Multivariate Analysis: Employ unsupervised methods like Principal Component Analysis (PCA) to visualize overall data structure and identify outliers. Use supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) to identify features that significantly contribute to the separation between experimental groups.

  • Metabolite Identification: Tentatively identify significant features by matching their accurate mass (m/z) and retention times against online databases like METLIN and the Human Metabolome Database (HMDB).[4] Confirmation requires comparison to authentic chemical standards.

  • Pathway Analysis: Input significantly altered and identified metabolites into pathway analysis software (e.g., MetaboAnalyst) to identify metabolic pathways that are most impacted by the treatments.

Data Interpretation and Comparative Analysis (Hypothetical)

Based on the distinct chemical structures of our test compounds, we can hypothesize a set of plausible metabolic outcomes. The following data is illustrative, designed to showcase how results from such a study would be presented and interpreted.

Quantitative Metabolite Analysis

The table below summarizes hypothetical quantitative data from a targeted analysis of key metabolites, presented as fold change relative to the vehicle control.

Metabolite8,8-Dimethyl-7-oxononanoic Acid Treatment (Fold Change)Nonanoic Acid Treatment (Fold Change)Associated Pathway
Nonanoyl-CoA 0.98.5Beta-Oxidation
Acetyl-CoA 0.64.2Beta-Oxidation / TCA Cycle
Citrate 0.73.1TCA Cycle
Succinate 0.82.8TCA Cycle
Malonyl-CoA 1.10.7Fatty Acid Synthesis
C9 Acylcarnitine 15.22.5Fatty Acid Transport
3-Hydroxybutyrate 4.51.8Ketogenesis
Interpretation of Hypothetical Results
  • Nonanoic Acid Treatment: The significant increase in Nonanoyl-CoA, Acetyl-CoA, and TCA cycle intermediates (Citrate, Succinate) strongly suggests that nonanoic acid is actively transported into mitochondria and catabolized via beta-oxidation, fueling the TCA cycle as expected. The slight decrease in Malonyl-CoA, an inhibitor of fatty acid transport, is consistent with a shift towards fatty acid breakdown rather than synthesis.

  • 8,8-Dimethyl-7-oxononanoic Acid Treatment: The results paint a starkly different picture.

    • Blocked Beta-Oxidation: The minimal change in Acetyl-CoA and downstream TCA cycle intermediates, despite treatment, indicates a failure to catabolize the compound. The massive accumulation of C9 Acylcarnitine suggests the compound is recognized and esterified for mitochondrial transport but cannot be processed further, creating a metabolic bottleneck. This is the expected outcome due to the steric hindrance from the C8 gem-dimethyl group.

    • Cellular Stress Response: The pronounced increase in 3-Hydroxybutyrate (a ketone body) and the accumulation of unprocessed acylcarnitines may signal a state of metabolic stress, where the cell is attempting to find alternative energy sources or clear toxic intermediates.

Proposed Metabolic Disruption Pathway

The following diagram illustrates the differential processing of the two compounds and the site of metabolic blockade.

cluster_pathway Mitochondrial Beta-Oxidation AcylCoA Acyl-CoA Cycle Beta-Oxidation Cycle AcylCoA->Cycle AcetylCoA Acetyl-CoA Cycle->AcetylCoA Block BLOCK Cycle->Block TCA TCA Cycle AcetylCoA->TCA NA Nonanoic Acid NA_CoA Nonanoyl-CoA (High Abundance) NA->NA_CoA TestCmpd 8,8-Dimethyl-7-oxononanoic Acid Test_CoA Modified Acyl-CoA (Low Abundance) TestCmpd->Test_CoA NA_CoA->AcylCoA Test_CoA->AcylCoA Test_CoA->Block Accumulation Acylcarnitine Accumulation Test_CoA->Accumulation Block->AcetylCoA

Caption: Hypothetical metabolic fate of Nonanoic Acid vs. 8,8-Dimethyl-7-oxononanoic Acid.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach for the comparative metabolomic analysis of a synthetic fatty acid analog. The hypothetical data illustrates how 8,8-Dimethyl-7-oxononanoic acid, unlike its natural counterpart nonanoic acid, likely evades canonical beta-oxidation, leading to the accumulation of unprocessed intermediates and a significant disruption of central carbon metabolism. Such findings are critical for predicting the potential bioactivity or toxicity of novel compounds.

Future studies should aim to validate these findings using stable isotope tracing (e.g., with ¹³C-labeled compounds) to definitively track the metabolic fate of each fatty acid. Furthermore, integrating metabolomics data with other 'omics' platforms, such as transcriptomics and proteomics, can provide a more holistic understanding of the cellular response, revealing changes in gene expression and protein levels that underpin the observed metabolic shifts.[14][15]

References

  • Mass Spectrometry Research Facility, University of St Andrews. Preparation of cell samples for metabolomics. [Link]

  • Agilent Technologies. Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]

  • Mishra, A., et al. (2018). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. PMC. [Link]

  • Xia, J., & Wishart, D. S. (2011). Analyzing LC/MS metabolic profiling data in the context of existing metabolic networks. PMC. [Link]

  • Ovčačíková, M., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry. [Link]

  • Viant, M. R., et al. (2010). Optimization and Evaluation of Metabolite Extraction Protocols for Untargeted Metabolic Profiling of Liver Samples by UPLC-MS. ACS Publications. [Link]

  • Wichai, U., et al. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. PMC. [Link]

  • Agilent Technologies. (2026). Metabolomics Workflows: Combining Untargeted Discovery-Based and Targeted Confirmation Approaches for Mining Metabolomics Data. Spectroscopy Online. [Link]

  • Arome Science. (2025). Mass Spectrometry in Metabolomics: Advanced Methods for Biomarker Discovery and Personalized Medicine. [Link]

  • Wichai, U., et al. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. PubMed. [Link]

  • Arome Science. (2025). Metabolomics Data Analysis & Interpretation: Full Workflow Explained. [Link]

  • Muta, K., et al. (2025). Effect of 8-methyl nonanoic acid, a degradation by-product of dihydroc. Journal of Experimental Pharmacology. [Link]

  • Park, Y. K., et al. (2017). Guide to Metabolomics Analysis: A Bioinformatics Workflow. PMC. [Link]

  • Brazilian Journal of Analytical Chemistry. (2023). Fundamentals and Analytical Strategies for Metabolomics Workflow: An Overview and Microbial Applications. [Link]

  • Sharma, I., et al. (2025). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. PMC. [Link]

Sources

Comparative

Assessing the specificity of 8,8-Dimethyl-7-oxononanoic acid's biological effects

Assessing the Specificity of 8,8-Dimethyl-7-oxononanoic Acid: A Comparative Guide to BioA Inhibitors and Biotin Pathway Probes Introduction The survival, persistence, and virulence of Mycobacterium tuberculosis (Mtb) rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Specificity of 8,8-Dimethyl-7-oxononanoic Acid: A Comparative Guide to BioA Inhibitors and Biotin Pathway Probes

Introduction

The survival, persistence, and virulence of Mycobacterium tuberculosis (Mtb) rely heavily on de novo biotin biosynthesis, a metabolic pathway entirely absent in mammals[1][2]. This biological divergence makes the enzymes involved—particularly 7,8-diaminopelargonic acid (DAPA) aminotransferase (BioA)—highly attractive targets for novel antitubercular drug development[1]. BioA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reductive amination of 8-amino-7-oxononanoic acid (KAPA) to DAPA[1].

To map the steric constraints and specificity of the BioA active site, researchers utilize a library of structural analogs. 8,8-Dimethyl-7-oxononanoic acid (CAS 84451-93-4) serves as a critical sterically hindered probe. By replacing the terminal amino/methyl groups of KAPA with a bulky tert-butyl-like moiety (8,8-dimethyl), scientists can assess the spatial limits of the PLP-binding pocket and differentiate between on-target BioA inhibition and off-target lipid metabolism interference.

Structural Rationale & Causality in Probe Design

The active site of Mtb BioA is highly specific. The natural substrate, (S)-KAPA, forms precise hydrogen bonds with the T309 residue and the phosphate group of the PLP cofactor[3]. When assessing specificity, structural analogs are employed to validate binding kinetics:

  • Desmethyl-KAPA (8-amino-7-oxooctanoic acid): An achiral analog that acts as a potent inhibitor. It binds to the PLP form ( Ki1​=5.9μM ) and the pyridoxamine 5'-phosphate form ( Ki2​=1.7μM ) of Mtb BioA because it mimics the transition state without the stereochemical constraints of the native methyl group[3].

  • 8,8-Dimethyl-7-oxononanoic acid: The addition of the bulky 8,8-dimethyl group introduces significant steric hindrance. In wild-type BioA, this steric clash prevents the required proximity to the PLP cofactor, drastically reducing binding affinity. Consequently, this compound is primarily utilized as a negative control for BioA specificity or as a probe to identify mutated transaminases with enlarged active sites. If a phenotypic assay shows Mtb growth inhibition by 8,8-dimethyl-7-oxononanoic acid, it strongly indicates an off-target mechanism (e.g., disruption of general fatty acid metabolism rather than BioA inhibition).

Pathway Visualization

G Pim Pimeloyl-CoA BioF BioF (KAPA Synthase) Pim->BioF KAPA KAPA (8-amino-7-oxononanoic acid) BioA BioA (DAPA Aminotransferase) KAPA->BioA DAPA DAPA (7,8-diaminopelargonic acid) BioD BioD (DTB Synthetase) DAPA->BioD DTB Dethiobiotin BioB BioB (Biotin Synthase) DTB->BioB Biotin Biotin BioF->KAPA BioA->DAPA BioD->DTB BioB->Biotin DM_ONA 8,8-Dimethyl-7-oxononanoic acid (Steric Probe / Off-Target) DM_ONA->BioA Des_KAPA Desmethyl-KAPA (BioA Inhibitor) Des_KAPA->BioA PLP PLP & SAM PLP->BioA

Mtb Biotin Biosynthesis Pathway and the logical intervention points of KAPA analogs.

Comparative Performance Analysis

To objectively assess specificity, 8,8-Dimethyl-7-oxononanoic acid must be benchmarked against established BioA substrates and inhibitors.

CompoundStructural FeatureTarget SpecificityBioA Inhibition ( Ki​ )Mtb Whole-Cell ActivityPrimary Application
(S)-KAPA Natural substrateBioAN/A (Substrate)N/AEnzymatic baseline
(R)-KAPA Enantiomer of substrateBioA 1.7−5.9μM [3]WeakChiral specificity profiling
Desmethyl-KAPA Achiral, missing terminal methylBioA 1.7−5.9μM [3]ModeratePotent active-site inhibition
7-Oxononanoic acid Lacks terminal amineLipid Metabolism >100μM Moderate (Off-target)General lipid pathway probe
8,8-Dimethyl-7-oxononanoic acid Bulky tert-butyl terminusOff-target / Mutant BioA >200μM (Steric clash)Varies (Off-target toxicity)Negative control for BioA specificity

Experimental Workflows for Assessing Specificity

To prove that a compound's biological effect is specifically tied to BioA inhibition rather than generalized toxicity, a self-validating two-tier experimental system is required.

Protocol 1: Microplate Fluorescence Assay for BioA Activity

Causality: Traditional assays for transaminases are tedious and prone to background noise. This protocol utilizes ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME), which specifically react with the vicinal diamine of the product (DAPA) to form a stable fluorescent adduct, completely ignoring the monoamine substrate (KAPA)[4].

  • Reaction Setup: In a 96-well microplate, combine 50 mM HEPES buffer (pH 7.5), 10 μM PLP, 0.2 mM S-adenosyl-L-methionine (SAM, amino donor), and 50 nM recombinant Mtb BioA[1].

  • Compound Incubation: Add the test compound (e.g., 8,8-Dimethyl-7-oxononanoic acid or Desmethyl-KAPA) at varying concentrations (0.1 μM to 500 μM). Incubate at 37°C for 15 minutes to allow pre-binding.

  • Reaction Initiation: Add 50 μM KAPA to initiate the transamination. Incubate for 30 minutes at 37°C.

  • Derivatization: Quench the reaction by adding an equal volume of derivatization reagent (2 mM OPA and 4 mM 2ME in borate buffer, pH 9.0)[4].

  • Detection: Read fluorescence at λex​=340 nm and λem​=450 nm[4]. A lack of fluorescence reduction with 8,8-Dimethyl-7-oxononanoic acid confirms its inability to inhibit BioA, validating its role as a sterically excluded control.

Protocol 2: Whole-Cell Biotin Auxotrophy Counter-Screen

Causality: If a compound kills Mtb by inhibiting BioA, supplementing the growth medium with exogenous biotin will bypass the block and rescue the bacteria. If the bacteria still die when biotin is provided, the compound's biological effect is off-target[1].

  • Culture Preparation: Grow wild-type Mtb H37Rv in biotin-free Sauton's medium containing 0.05% Tween-80 to an OD590​ of 0.8. Wash twice to remove residual intracellular biotin[1].

  • Plate Setup: Dilute the culture to OD590​=0.03 [1]. Split into two parallel 96-well plate sets:

    • Set A: Biotin-free Sauton's medium.

    • Set B: Sauton's medium supplemented with 1 μM biotin[1].

  • Compound Treatment: Add 8,8-Dimethyl-7-oxononanoic acid (and control inhibitors) in a dose-response format (0.2 μM to 50 μM)[1].

  • Incubation & Readout: Incubate at 37°C for 14 days[1]. Measure growth via Resazurin microtiter assay (REMA) or direct optical density.

  • Data Interpretation: A true BioA inhibitor (like Desmethyl-KAPA) will show a low MIC in Set A and a high MIC in Set B (biotin rescue). 8,8-Dimethyl-7-oxononanoic acid typically exhibits identical MICs in both sets, proving its biological effects are independent of the biotin biosynthesis pathway.

References

  • Mann, S., et al. (2009). "Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications." Biochimie. URL: [Link]

  • Mann, S., et al. (2013). "A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid." Analytical Biochemistry. URL: [Link]

  • Park, S. W., et al. (2015). "Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis." Chemistry & Biology. URL: [Link]

  • Park, S. W., et al. (2011). "Evaluating the Sensitivity of Mycobacterium tuberculosis to Biotin Deprivation Using Regulated Gene Expression." PLOS Pathogens. URL: [Link]

Sources

Safety & Regulatory Compliance

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